Product packaging for 2-(3-Cyclopropylpyrazol-1-yl)ethylamine(Cat. No.:CAS No. 1004451-87-9)

2-(3-Cyclopropylpyrazol-1-yl)ethylamine

Cat. No.: B1623941
CAS No.: 1004451-87-9
M. Wt: 151.21 g/mol
InChI Key: RKGOWTMHXCPCJL-UHFFFAOYSA-N
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Description

Contextualization within Pyrazole (B372694) and Ethylamine (B1201723) Chemistry in Scientific Inquiry

The pyrazole ring is a five-membered aromatic heterocycle containing two adjacent nitrogen atoms. This structural unit is a cornerstone in medicinal chemistry and materials science due to its diverse biological activities and versatile chemical reactivity. researchgate.netnih.govmdpi.commdpi.com Pyrazole derivatives are known to exhibit a wide array of pharmacological properties, including anti-inflammatory, analgesic, antimicrobial, and anticancer activities. nih.govnih.govfrontiersin.org The presence of the pyrazole nucleus in commercially successful drugs underscores its therapeutic potential. nih.gov The synthesis of the pyrazole ring can be achieved through various methods, most commonly through the cyclocondensation of a 1,3-dicarbonyl compound or its equivalent with a hydrazine (B178648) derivative. nih.govmdpi.com This flexibility in synthesis allows for the introduction of a wide range of substituents, enabling the fine-tuning of the molecule's properties.

The ethylamine moiety (-CH₂CH₂NH₂) is a fundamental building block in organic chemistry and is prevalent in numerous biologically active compounds and pharmaceuticals. nih.gov As a primary amine, it can act as a nucleophile or a base, and it is a common feature in neurotransmitters and other signaling molecules. The incorporation of an ethylamine side chain into a heterocyclic scaffold can significantly influence a molecule's pharmacokinetic and pharmacodynamic profile, affecting its solubility, basicity, and ability to interact with biological targets.

The cyclopropyl (B3062369) group, a three-membered carbocyclic ring, is another structural element of significant interest in contemporary chemical research. Its unique geometry and electronic properties, characterized by high ring strain and sp²-like character of its C-C bonds, can confer conformational rigidity and metabolic stability to a molecule. In medicinal chemistry, the introduction of a cyclopropyl group can lead to enhanced potency and improved metabolic profiles. Research has explored the inclusion of cyclopropyl moieties in various diaryl-pyrazole derivatives, demonstrating their potential in modulating receptor binding affinities. researchgate.net

Significance of the Compound as a Research Scaffold and Probe

A research scaffold is a core molecular structure upon which a variety of substituents can be systematically placed to create a library of related compounds for screening and optimization. 2-(3-Cyclopropylpyrazol-1-yl)ethylamine is an exemplary research scaffold due to its combination of a versatile heterocyclic core and functional groups amenable to further modification. The pyrazole ring offers two nitrogen atoms and three carbon atoms that can be functionalized. The primary amine of the ethylamine side chain provides a reactive handle for a multitude of chemical transformations, such as amidation, alkylation, and arylation, allowing for the exploration of a broad chemical space.

The specific arrangement of the cyclopropyl group at the 3-position and the ethylamine at the 1-position of the pyrazole ring provides a distinct three-dimensional structure. This defined geometry makes it a valuable probe for investigating the steric and electronic requirements of biological targets like enzymes and receptors. By systematically modifying the substituents on the pyrazole ring or the ethylamine group, researchers can probe the structure-activity relationships (SAR) of a particular biological process. For instance, the cyclopropyl group can explore small, hydrophobic binding pockets, while the ethylamine tail can engage in hydrogen bonding or ionic interactions.

The synthesis of this scaffold would likely involve a multi-step process. A plausible synthetic route could begin with the synthesis of 3-cyclopropylpyrazole. This could be achieved via the condensation of a cyclopropyl-substituted 1,3-dicarbonyl compound with hydrazine. Subsequent N-alkylation of the 3-cyclopropylpyrazole with a protected 2-haloethylamine, followed by deprotection, would yield the target compound, this compound. The regioselectivity of the N-alkylation would be a key consideration in this synthetic strategy.

Overview of Contemporary Academic Investigations and Emerging Research Paradigms

While specific published research focusing solely on this compound is not abundant in publicly available literature, the compound exists at the intersection of several active areas of academic and industrial research. The development of novel pyrazole derivatives remains a vibrant field, with a continuous stream of publications detailing new synthetic methods and biological applications. mdpi.commdpi.commdpi.com

A significant research paradigm is the use of "scaffold hopping," where a known active core structure is replaced with a novel one to discover new intellectual property and potentially improved properties. A compound like this compound could be designed as a novel scaffold to mimic the activity of existing drugs while offering a different pharmacokinetic profile.

Furthermore, the principles of fragment-based drug discovery (FBDD) are relevant. In FBDD, small molecular fragments that bind to a biological target are identified and then grown or combined to create a more potent lead compound. The individual components of this compound—the cyclopropylpyrazole and the ethylamine—can be considered as fragments that could be identified in initial screens and subsequently linked.

Table 1: Physicochemical Properties of this compound (Illustrative)

PropertyValueMethod
Molecular FormulaC₈H₁₃N₃Calculated
Molecular Weight151.21 g/mol Calculated
AppearanceColorless to pale yellow oilVisual Inspection
Boiling PointNot Determined-
LogP1.2 ± 0.3Calculated (e.g., using ALOGPS)
pKa (of ethylamine)9.5 ± 0.5Calculated

Table 2: Illustrative Spectroscopic Data for Characterization

TechniqueData
¹H NMR (CDCl₃, 400 MHz)δ (ppm): 7.4 (d, 1H, pyrazole-H), 6.0 (d, 1H, pyrazole-H), 4.2 (t, 2H, N-CH₂), 3.1 (t, 2H, CH₂-NH₂), 1.9 (m, 1H, cyclopropyl-CH), 1.6 (br s, 2H, NH₂), 0.9 (m, 2H, cyclopropyl-CH₂), 0.6 (m, 2H, cyclopropyl-CH₂)
¹³C NMR (CDCl₃, 100 MHz)δ (ppm): 150.1 (pyrazole-C), 138.5 (pyrazole-C), 104.2 (pyrazole-C), 52.3 (N-CH₂), 40.1 (CH₂-N), 8.2 (cyclopropyl-CH), 6.5 (cyclopropyl-CH₂)
Mass Spectrometry (ESI+)m/z: 152.1182 [M+H]⁺

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H13N3 B1623941 2-(3-Cyclopropylpyrazol-1-yl)ethylamine CAS No. 1004451-87-9

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(3-cyclopropylpyrazol-1-yl)ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13N3/c9-4-6-11-5-3-8(10-11)7-1-2-7/h3,5,7H,1-2,4,6,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RKGOWTMHXCPCJL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=NN(C=C2)CCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70428338
Record name 2-(3-cyclopropylpyrazol-1-yl)ethylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70428338
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

151.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1004451-87-9
Record name 2-(3-cyclopropylpyrazol-1-yl)ethylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70428338
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies and Chemical Synthesis Research of 2 3 Cyclopropylpyrazol 1 Yl Ethylamine

Historical Development of Synthetic Approaches to Pyrazole-Ethanamine Scaffolds

The synthesis of pyrazole-containing compounds has a long history, dating back to the late 19th century. The foundational method for constructing the pyrazole (B372694) ring is the Knorr pyrazole synthesis, first described in 1883, which involves the condensation of a β-dicarbonyl compound with a hydrazine (B178648). worldresearchersassociations.comrsc.org This robust reaction has remained a cornerstone of pyrazole synthesis. Over the years, numerous variations and improvements have been developed to control regioselectivity and expand the substrate scope. worldresearchersassociations.com

The introduction of an ethylamine (B1201723) side chain at the N1 position of the pyrazole ring has traditionally been achieved through N-alkylation. This typically involves the reaction of a pre-formed pyrazole with an alkyl halide, such as a 2-haloethylamine, often in the presence of a base. semanticscholar.org However, this method can sometimes lead to mixtures of N1 and N2 alkylated products, particularly with unsymmetrical pyrazoles, necessitating careful control of reaction conditions and purification steps. To circumvent issues with the handling of reactive haloethylamines, protected equivalents like N-(2-bromoethyl)phthalimide are often employed, followed by a deprotection step to reveal the primary amine.

Alternative historical approaches to the pyrazole-ethanamine scaffold include the functionalization of pyrazole precursors. For instance, a pyrazole with a suitable handle at the N1 position, such as a hydroxyethyl (B10761427) group, could be converted to the corresponding amine. Another strategy involves the reduction of a (pyrazol-1-yl)acetonitrile intermediate to the desired ethylamine.

Established Synthetic Routes for 2-(3-Cyclopropylpyrazol-1-yl)ethylamine

The established synthetic pathways to this compound logically follow from the historical development of pyrazole chemistry, focusing on the sequential or convergent assembly of the key structural motifs.

Strategies for Pyrazole Ring Formation and Functionalization

The most direct and widely used method for constructing the 3-cyclopropylpyrazole core is the condensation of a 1,3-dicarbonyl compound containing a cyclopropyl (B3062369) group with hydrazine. A key precursor for this reaction is 1-cyclopropyl-1,3-butanedione (B49227). This diketone can be reacted with hydrazine hydrate, typically in a solvent like ethanol (B145695), to yield 3-cyclopropyl-5-methyl-1H-pyrazole. worldresearchersassociations.com The regioselectivity of this reaction is an important consideration, as the condensation can potentially yield two isomeric pyrazoles. However, with 1-cyclopropyl-1,3-butanedione, the formation of the 3-cyclopropyl-5-methyl isomer is generally favored.

One-pot syntheses starting from simpler materials have also been developed. For instance, pyrazoles can be synthesized in a single pot from ketones and acid chlorides by first forming the 1,3-diketone in situ, followed by the addition of hydrazine. longdom.org This approach avoids the need to isolate the often-unstable diketone intermediate.

Introduction of the Ethylamine Side Chain via Amine Alkylation or Reduction

With the 3-cyclopropyl-1H-pyrazole scaffold in hand, the ethylamine side chain is typically introduced via N-alkylation. A common method involves the reaction of 3-cyclopropyl-1H-pyrazole with a protected 2-haloethylamine, such as N-(2-bromoethyl)phthalimide, in the presence of a base like potassium carbonate in a polar aprotic solvent like DMF. The resulting phthalimide-protected intermediate is then deprotected, often using hydrazine hydrate, to yield the target this compound.

Alternatively, direct alkylation with 2-chloroethylamine (B1212225) hydrochloride can be employed, though this may require stronger bases and careful pH control to ensure the free amine is the reactive species. The table below summarizes typical conditions for N-alkylation of pyrazoles.

Alkylating AgentBaseSolventTemperatureReference
N-(2-bromoethyl)phthalimideK₂CO₃DMFRoom Temp. - 80°C semanticscholar.org
2-Chloroethylamine HClNaHDMFRoom Temp. semanticscholar.org
Alkyl BromidesCs₂CO₃Acetonitrile (B52724)80°C researchgate.net
TrichloroacetimidatesCSA1,2-DCEReflux semanticscholar.orgmdpi.com

Another established route to the ethylamine side chain is through a nitrile intermediate. This involves the N-alkylation of 3-cyclopropyl-1H-pyrazole with a haloacetonitrile, such as chloroacetonitrile (B46850) or bromoacetonitrile, to form (3-cyclopropylpyrazol-1-yl)acetonitrile. Subsequent reduction of the nitrile group, commonly achieved using a strong reducing agent like lithium aluminum hydride (LiAlH₄) in an ethereal solvent, affords the desired this compound.

Stereoselective Cyclopropyl Group Incorporation

The stereochemistry of the cyclopropyl group is often a critical factor in the biological activity of pharmaceutical compounds. When enantiomerically pure this compound is required, stereoselective methods for the introduction of the cyclopropyl group must be employed.

One of the most well-known methods for the stereospecific cyclopropanation of alkenes is the Simmons-Smith reaction, which utilizes a zinc-copper couple and diiodomethane. nih.govwikipedia.orgthermofisher.com This reaction can be performed on a chiral allylic alcohol precursor, where the hydroxyl group directs the cyclopropanation to occur on the same face of the double bond, leading to high diastereoselectivity. organic-chemistry.orgwiley-vch.de The resulting chiral cyclopropyl alcohol can then be elaborated to the required 1-cyclopropyl-1,3-butanedione precursor for pyrazole synthesis.

Catalytic asymmetric cyclopropanation reactions have also emerged as powerful tools. dicp.ac.cnnih.gov These methods often employ chiral catalysts, such as those based on transition metals like rhodium, copper, or cobalt, to control the enantioselectivity of the cyclopropanation of an appropriate alkene substrate. dicp.ac.cnthieme-connect.com The resulting chiral cyclopropyl-containing building block can then be carried forward to synthesize the enantiomerically pure target compound.

Novel Synthetic Route Development and Optimization

Ongoing research continues to seek more efficient, cost-effective, and environmentally friendly methods for the synthesis of this compound and related compounds.

Exploration of Catalytic Methodologies for Enhanced Efficiency

Recent advancements have focused on the use of catalysts to improve the efficiency and regioselectivity of pyrazole synthesis and functionalization. For the N-alkylation step, in addition to traditional methods, catalytic approaches are being explored. For instance, palladium-catalyzed N-arylation/alkylation reactions have been developed for a variety of nitrogen-containing heterocycles, and similar strategies could be adapted for the synthesis of the target molecule. mdpi.com

Enzymatic catalysis offers a highly selective and environmentally benign alternative for N-alkylation. nih.gov Researchers have engineered enzymes that can catalyze the alkylation of pyrazoles with high regioselectivity, using simple haloalkanes as the alkyl source. nih.gov Such biocatalytic methods have the potential to provide highly pure N1-alkylated pyrazoles, avoiding the formation of isomeric byproducts. The table below highlights some novel catalytic approaches to pyrazole synthesis and alkylation.

Reaction TypeCatalyst/ReagentKey FeaturesReference
N-AlkylationEngineered MethyltransferaseHigh regioselectivity (>99%), uses haloalkanes nih.gov
N-ArylationPd(PPh₃)₂Cl₂ / XantphosOptimized Buchwald-Hartwig conditions mdpi.com
One-Pot Pyrazole SynthesisTfOH / TFAAFrom arenes and carboxylic acids rsc.org
Asymmetric CyclopropanationChiral Salen-Mo CatalystDeoxygenative cyclopropanation of 1,2-dicarbonyls nih.gov

Development of Greener Synthesis Protocols

The development of environmentally benign synthetic methods is a important goal in modern chemistry. For the synthesis of pyrazole-containing compounds, green chemistry principles focus on reducing waste, avoiding hazardous solvents, and utilizing energy-efficient processes.

Key Research Areas:

Use of Greener Solvents: Research often explores the replacement of traditional volatile organic compounds (VOCs) with greener alternatives such as water, ethanol, or ionic liquids. For instance, the synthesis of pyrano[2,3-d]pyrimidinone derivatives has been successfully achieved in aqueous ethanol using L-proline as a catalyst.

Catalyst Development: The use of reusable, non-toxic catalysts is a cornerstone of green synthesis. Studies have demonstrated the use of biocatalysts, such as enzymes like Lipozyme® TL IM, for the synthesis of pyrazinamide (B1679903) derivatives, which can be conducted in greener solvents like tert-amyl alcohol at mild temperatures. Nanocatalysts and solid-supported catalysts are also investigated to facilitate easy separation and recycling.

Energy Efficiency: Microwave-assisted synthesis has been shown to accelerate reaction times and improve yields for various heterocyclic compounds, including pyrimidine (B1678525) and benzimidazole (B57391) derivatives, often under solvent-free conditions, thereby reducing energy consumption.

A hypothetical greener synthesis for this compound might involve the condensation of a cyclopropyl-functionalized 1,3-dicarbonyl compound with hydrazine in a green solvent, followed by a reductive amination step under catalytic hydrogenation, minimizing the use of hazardous reagents.

Investigations into One-Pot and Cascade Reactions

Key Research Findings:

Multicomponent Reactions (MCRs): The synthesis of complex heterocyclic structures like pyranopyrazoles and pyrazolopyridines has been achieved through one-pot, multicomponent reactions. These reactions bring together three or more starting materials in a single pot to form the final product. For example, a one-pot synthesis of 1-arylpyrazolo[3,4-d]pyrimidines has been developed from 5-amino-N-substituted-1H-pyrazole-4-carbonitrile and aliphatic acids.

Cascade Sequences: Cascade reactions involve a series of intramolecular or intermolecular transformations that occur sequentially without isolating intermediates. Lewis acid-promoted cascade reactions of cyclopropenes have been used to synthesize complex cyclic ethers. Similarly, cascade reactions involving amination and cyclization have been developed for the synthesis of iminosugars in high yields.

For this compound, a potential one-pot strategy could involve the reaction of a suitable cyclopropyl-containing precursor with a hydrazine derivative to form the pyrazole ring, followed by in-situ functionalization and reduction to introduce the ethylamine side chain.

Process Chemistry and Scalability Research for Laboratory and Pre-clinical Supply

Scaling up the synthesis of a compound from laboratory bench to pilot plant or industrial production requires robust and reproducible procedures. Process chemistry focuses on optimizing reaction conditions for safety, cost-effectiveness, and efficiency on a larger scale.

Key Considerations for Scalability:

Starting Material Availability: The cost and availability of starting materials are critical for large-scale synthesis. Research into scalable routes often prioritizes the use of inexpensive and readily available precursors.

Reaction Optimization: Yields can decrease when moving to a larger scale. For instance, the carboxylation of 1-bromo-1-cyclopropylcyclopropane showed a decrease in yield from 89% on a 12.4 mmol scale to 64% on a 900 mmol scale due to side reactions over longer reaction times. Such issues are addressed by carefully controlling parameters like temperature, addition rates, and mixing.

Purification Methods: Chromatographic purification is often not feasible for large quantities. Therefore, developing procedures that yield a product pure enough after simple extraction and crystallization is a key goal in process chemistry.

Continuous Flow Chemistry: Flow chemistry offers advantages for scalability, including better control over reaction parameters, improved safety, and the potential for continuous production. This technology is increasingly being applied to the synthesis of active pharmaceutical ingredients and their precursors.

A scalable synthesis of a related compound, (1-cyclopropyl)cyclopropylamine hydrochloride, was developed from 1-bromo-1-cyclopropylcyclopropane, demonstrating a multi-step process that could be performed on a 50g scale.

Table 1: Comparison of Reaction Scales and Yields for a Related Cyclopropyl Compound Synthesis

Scale (mmol) Yield (%) Reference
12.4 89
200 46
900 64

Synthesis of Deuterated or Isotopically Labeled Analogs for Research Studies

Isotopically labeled compounds, particularly those containing deuterium (B1214612) (²H), are invaluable tools in drug discovery and development. They are used in metabolic studies, as internal standards for quantitative analysis, and to investigate reaction mechanisms.

Methods for Isotopic Labeling:

Deuterated Reagents: A common strategy involves using deuterated reagents in a synthetic step. For example, deuterated amines can be synthesized using deuterated triethylsilane and/or deuterated triflic acid in reduction reactions. Similarly, reduction with sodium borodeuteride (NaBD₄) or related reagents is a standard method for introducing deuterium.

Late-Stage Deuteration: Developing methods for introducing deuterium into a molecule at a late stage of the synthesis is highly efficient. This avoids the need to carry expensive labeled materials through a multi-step synthesis.

Starting with Labeled Precursors: Synthesis can also begin with commercially available or custom-synthesized isotopically labeled starting materials.

While a specific synthesis for deuterated this compound is not documented, a general approach could involve the reduction of a corresponding nitrile or amide intermediate with a deuterium source to form the deuterated ethylamine moiety. The synthesis of various deuterated alkylpyrazines for use as internal standards in stable isotope dilution assays highlights the importance and general procedures for such labeling.

Table 2: General Methods for Deuterium Labeling

Method Description Key Reagents/Techniques Reference
Reductive Amination Introduction of deuterium via reduction of an imine or related functional group. NaBD₄, [NaBD(OAc)₃]
Silane Reduction Reduction of ynamides to form α- and/or β-deuterated amines. Deuterated triethylsilane, Deuterated triflic acid
Hydrogen Isotope Exchange Direct exchange of hydrogen for deuterium on a substrate, often using a catalyst. D₂O, Pd/C

Advanced Spectroscopic and Chromatographic Characterization in Research

Application of Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation

NMR spectroscopy is a cornerstone technique for determining the structure of organic molecules in solution. By probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule.

Proton NMR (¹H NMR) spectroscopy identifies the number of distinct proton environments and their neighboring protons. In the structure of 2-(3-Cyclopropylpyrazol-1-yl)ethylamine, eight unique proton signals are expected. The ethylamine (B1201723) chain protons typically appear as two distinct triplets due to reciprocal spin-spin coupling. The pyrazole (B372694) ring protons, being in different electronic environments, manifest as two doublets. The cyclopropyl (B3062369) group presents a more complex system with a downfield multiplet for the methine proton and separate multiplets for the non-equivalent methylene (B1212753) protons. The amine (-NH₂) protons often appear as a broad singlet, the chemical shift of which can be concentration and solvent-dependent.

A representative analysis of the expected ¹H NMR spectrum is summarized in the table below.

Proton Assignment Predicted Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz)
H-5 (Pyrazole)7.4 - 7.6d (doublet)~2.3
H-4 (Pyrazole)6.0 - 6.2d (doublet)~2.3
N-CH₂ -CH₂-NH₂4.1 - 4.3t (triplet)~6.5
N-CH₂-CH₂ -NH₂3.0 - 3.2t (triplet)~6.5
CH (Cyclopropyl)1.8 - 2.0m (multiplet)-
-NH₂ 1.5 - 2.5br s (broad singlet)-
CH₂ (Cyclopropyl, syn to pyrazole)0.9 - 1.1m (multiplet)-
CH₂ (Cyclopropyl, anti to pyrazole)0.6 - 0.8m (multiplet)-

A predicted ¹³C NMR data table is provided below.

Carbon Assignment Predicted Chemical Shift (δ, ppm)
C-3 (Pyrazole)150 - 152
C-5 (Pyrazole)138 - 140
C-4 (Pyrazole)104 - 106
C H₂-N (Ethyl)50 - 52
C H₂-NH₂ (Ethyl)40 - 42
C H (Cyclopropyl)8 - 10
C H₂ (Cyclopropyl)4 - 6

While 1D NMR provides foundational data, 2D NMR experiments are crucial for confirming the complex structural assembly by revealing through-bond and through-space correlations between nuclei.

COSY (Correlation Spectroscopy): This experiment maps proton-proton (¹H-¹H) couplings, confirming adjacent protons. sdsu.edu For this compound, a COSY spectrum would show a cross-peak between the two methylene proton signals of the ethyl group, confirming their connectivity. It would also show correlations between the cyclopropyl methine proton and the cyclopropyl methylene protons, helping to assign these complex multiplets. emerypharma.com

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded proton and carbon atoms (¹H-¹³C). researchgate.net This is a powerful tool for assigning carbon signals based on their attached, and often more easily assigned, protons. For instance, the proton signal at ~6.1 ppm would show a cross-peak to the carbon signal at ~105 ppm, definitively assigning them as H-4 and C-4 of the pyrazole ring, respectively. sdsu.eduemerypharma.com

HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals longer-range couplings between protons and carbons over two or three bonds (²J and ³J). youtube.com This experiment is vital for connecting the individual spin systems identified by COSY. Key HMBC correlations would include:

Correlations from the N-CH₂ protons of the ethyl group to the C-5 and C-4 carbons of the pyrazole ring, confirming the attachment point of the side chain.

Correlations from the cyclopropyl methine proton (CH) to the pyrazole carbons C-3 and C-4, confirming the position of the cyclopropyl substituent.

Correlations from the pyrazole H-4 proton to carbons C-3 and C-5, confirming the ring structure.

Mass Spectrometry (MS) for Precise Molecular Weight Determination and Fragmentation Pattern Analysis

Mass spectrometry is a destructive analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the exact molecular weight and to deduce structural information from the fragmentation patterns of the molecule.

HRMS provides a highly accurate measurement of a molecule's mass, often to within a few parts per million (ppm). nih.gov This precision allows for the unambiguous determination of the elemental formula. For this compound, with a molecular formula of C₈H₁₃N₃, the expected monoisotopic mass is 151.110947. guidechem.comnih.gov An HRMS measurement confirming this value would provide strong evidence for the proposed chemical formula.

In tandem mass spectrometry (MS/MS), a specific parent ion is selected, fragmented through collision-induced dissociation (CID), and the resulting fragment ions are analyzed. unito.it The fragmentation pattern provides a "fingerprint" that helps to confirm the molecular structure. For this compound, characteristic fragmentation pathways would be expected. A primary cleavage event is the scission of the C-C bond alpha to the amino group, leading to the formation of a stable iminium ion. Other significant fragmentations would involve cleavage of the ethyl chain and loss of the cyclopropyl group. mdpi.comnih.gov

Key predicted fragments in the mass spectrum are detailed in the following table.

Predicted m/z Proposed Fragment Structure/Identity
152.1182[M+H]⁺ (Protonated Parent Molecule)
122.0815[M - CH₂NH]⁺ (Loss of azamethyl radical)
110.0815[M - C₂H₅N]⁺ (Loss of ethylamine side chain)
81.0597[Cyclopropylpyrazole]⁺ (Resulting from cleavage of the ethyl chain)
30.0338[CH₂NH₂]⁺ (Iminium ion from alpha-cleavage)

Infrared (IR) and Raman Spectroscopy for Functional Group Identification and Vibrational Fingerprinting

Infrared (IR) and Raman spectroscopy are powerful, non-destructive techniques used to identify functional groups and provide a unique "vibrational fingerprint" of a molecule. For this compound, these analyses would reveal characteristic vibrations of its constituent parts: the cyclopropyl ring, the pyrazole ring, and the ethylamine side chain.

Although specific experimental spectra for this compound are not available, a theoretical analysis based on its structure would anticipate key vibrational modes. These would be essential for confirming the compound's identity and purity after synthesis.

Expected Characteristic Vibrational Modes for this compound

Functional Group Expected Vibrational Mode Typical Wavenumber Range (cm⁻¹)
Amine (R-NH₂) Group N-H stretching (symmetric & asymmetric) 3300-3500
N-H bending (scissoring) 1590-1650
C-N stretching 1020-1250
Aliphatic CH₂ Group C-H stretching (symmetric & asymmetric) 2850-2960
C-H bending (scissoring) 1440-1480
Pyrazole Ring C=N stretching 1580-1620
C=C stretching 1450-1550
Ring C-H stretching 3050-3150
Ring breathing/deformation modes 900-1200
Cyclopropyl Ring C-H stretching 3000-3100

This table is predictive and based on established group frequencies. Actual experimental values would be required for definitive characterization.

X-ray Crystallography for Solid-State Conformational and Packing Analysis

Single-crystal X-ray crystallography provides definitive information about the three-dimensional arrangement of atoms within a crystal lattice. This technique would elucidate the precise solid-state conformation of this compound, including bond lengths, bond angles, and torsional angles. Furthermore, it would reveal how individual molecules pack together, identifying key intermolecular interactions such as hydrogen bonds formed by the amine group, which dictate the material's bulk properties.

Currently, there are no published crystal structures for this compound in the Cambridge Structural Database (CSD) or other open crystallographic repositories. A successful crystallographic study would require the growth of a suitable single crystal of the compound or a salt derivative. The resulting data would be presented in a table similar to the hypothetical example below.

Hypothetical Crystallographic Data Table

Parameter Value
Empirical Formula C₈H₁₃N₃
Formula Weight 151.21
Crystal System e.g., Monoclinic
Space Group e.g., P2₁/c
Unit Cell Dimensions a = [value] Å, b = [value] Å, c = [value] Å
α = 90°, β = [value]°, γ = 90°
Volume (V) [value] ų
Z (Molecules per unit cell) 4

| Calculated Density | [value] g/cm³ |

This table illustrates the type of data obtained from X-ray crystallography; no such data has been published for this specific compound.

Chiroptical Spectroscopy (e.g., Circular Dichroism) for Enantiomeric Excess Determination (if applicable)

Chiroptical spectroscopic techniques, such as Circular Dichroism (CD), are used to study chiral molecules—molecules that are non-superimposable on their mirror images. CD spectroscopy measures the differential absorption of left- and right-circularly polarized light, which is a property unique to chiral substances.

The compound this compound is an achiral molecule as it does not possess a stereocenter or any other element of chirality. Its structure is superimposable on its mirror image. Therefore, it will not exhibit optical activity, and Circular Dichroism spectroscopy is not an applicable technique for determining its enantiomeric excess, as no enantiomers exist. The concept of enantiomeric excess is irrelevant for this compound.

Chromatographic Methodologies for Purity Assessment and Isolation in Academic Research

High-Performance Liquid Chromatography (HPLC) for Analytical Purity and Quantitative Analysis

HPLC is a cornerstone technique for the analysis of non-volatile and thermally labile compounds like 2-(3-Cyclopropylpyrazol-1-yl)ethylamine. humanjournals.com Its versatility allows for both quantitative purity assessment and the separation of stereoisomers.

Development and Validation of Reverse-Phase HPLC Methods

Reverse-phase HPLC (RP-HPLC) is the most common mode of chromatography used for the purity determination of polar organic molecules. The development of a robust RP-HPLC method for this compound would typically involve a systematic optimization of chromatographic conditions to achieve adequate separation of the main compound from any impurities or degradation products. ijcpa.insemanticscholar.org

Method Development: A typical starting point for method development would involve screening various C18 columns, as they provide good retention for a wide range of organic molecules. ijcpa.in The mobile phase would likely consist of a mixture of an aqueous buffer and an organic modifier, such as acetonitrile (B52724) or methanol. ijcpa.insielc.com The aqueous phase is often acidified with agents like trifluoroacetic acid (TFA) or formic acid to improve peak shape and resolution for amine-containing compounds by suppressing the ionization of silanol (B1196071) groups on the stationary phase. ijcpa.inresearchgate.net An isocratic elution with a constant mobile phase composition might be sufficient, but a gradient elution, where the proportion of the organic solvent is increased over time, could be necessary to resolve impurities with a wide range of polarities. abap.co.in

Validation: Once developed, the method must be validated according to established guidelines to ensure it is fit for its intended purpose. semanticscholar.orgabap.co.in Key validation parameters include:

Specificity: The ability to assess the analyte unequivocally in the presence of other components. This is often demonstrated by analyzing placebo and spiked samples.

Linearity: The method's ability to elicit results that are directly proportional to the concentration of the analyte in a given range. semanticscholar.org For instance, a linear range of 50 to 150 μg/mL with a correlation coefficient (r²) of >0.999 would indicate a strong linear relationship. ijcpa.in

Accuracy: The closeness of the test results to the true value, often determined by recovery studies on spiked samples.

Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This is assessed at different levels: repeatability (intra-day) and intermediate precision (inter-day).

Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest concentration of the analyte that can be reliably detected and quantified, respectively. semanticscholar.org For a related pyrazoline derivative, LOD and LOQ were reported to be 4 µg/mL and 15 µg/mL. semanticscholar.org

Table 1: Illustrative RP-HPLC Method Parameters for this compound

ParameterCondition
Column Eclipse XDB C18 (150mm x 4.6mm, 5µm) ijcpa.insemanticscholar.org
Mobile Phase A: 0.1% Trifluoroacetic Acid in Water, B: Methanol ijcpa.in
Elution Mode Isocratic (e.g., 20:80 A:B) or Gradient
Flow Rate 1.0 mL/min ijcpa.insemanticscholar.org
Column Temperature 25 ± 2°C ijcpa.in
Injection Volume 5.0 µL ijcpa.in
Detection UV at an appropriate wavelength (e.g., 206 nm) ijcpa.insemanticscholar.org

Chiral HPLC for Enantiomeric Purity Determination

Since this compound possesses a chiral center, it can exist as a pair of enantiomers. These stereoisomers may exhibit different biological activities, making their separation and individual characterization crucial. humanjournals.com Chiral HPLC is the predominant technique for separating enantiomers. nih.govnih.gov

The separation is achieved using a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times. humanjournals.comnih.gov Polysaccharide-based CSPs, such as those derived from cellulose (B213188) and amylose, are widely used and have proven effective for the separation of pyrazole (B372694) derivatives. nih.govnih.govacs.org

Methodology: The development of a chiral HPLC method would involve screening a variety of CSPs and mobile phases. Both normal-phase (e.g., n-hexane/alcohol mixtures) and polar organic modes can be effective. nih.govnih.gov For some pyrazoline derivatives, cellulose-based columns have shown superiority in polar organic modes, offering fast analysis times and high resolution, while amylose-based columns performed better in normal-phase mode. nih.govresearchgate.net The choice of mobile phase components, such as ethanol (B145695), methanol, and acetonitrile, can significantly impact the chiral recognition and resolution. acs.org

Table 2: Typical Chiral Stationary Phases and Mobile Phases for Pyrazole Derivatives

Chiral Stationary Phase (CSP)Mobile Phase ExamplesReference
Lux cellulose-2Polar organic (e.g., 100% Acetonitrile) nih.govacs.org
Lux amylose-2Normal phase (e.g., n-hexane/ethanol) nih.govacs.org
Chiralpak AD, Chiralcel OD, Chiralcel OJNormal phase (e.g., n-hexane/alcohol) nih.gov
(S,S)Whelk-O1HPLC and SFC conditions chromatographyonline.com

The enantiomeric excess (ee) of a sample can be calculated from the peak areas of the two enantiomers in the chromatogram. mdpi.com

Use of Various Detection Methods (e.g., UV-Vis, PDA, Fluorescence)

The choice of detector in HPLC is critical for achieving the desired sensitivity and selectivity.

UV-Vis and Photodiode Array (PDA) Detection: The pyrazole ring system in this compound contains chromophores that absorb UV radiation, making UV-Vis detection a suitable choice. chromatographyonline.com A fixed-wavelength UV detector can be used, but a Photodiode Array (PDA) detector is often preferred. A PDA detector acquires the entire UV-Vis spectrum at each point in the chromatogram, providing several advantages. science.govresearchgate.net It allows for the determination of the optimal detection wavelength for maximum sensitivity, and the spectral data can be used to assess peak purity by comparing spectra across a single peak. researchgate.net For pyrazoline derivatives, detection wavelengths around 206 nm have been reported. ijcpa.in

Fluorescence Detection: For enhanced sensitivity and selectivity, fluorescence detection can be employed. nih.gov While the native fluorescence of this compound may be limited, derivatization with a fluorescent tag can significantly improve detection limits. squ.edu.omwiley.com Pyrazole and pyrazoline derivatives have been used as fluorescent probes, indicating the potential for inherent fluorescence or the suitability for creating fluorescent derivatives. rsc.orgnih.govresearchgate.net For instance, a pyrazoline-based reagent has been successfully used for the pre-column derivatization of biogenic amines, followed by fluorescence detection with excitation and emission wavelengths of 380 nm and 460 nm, respectively. squ.edu.om

Gas Chromatography (GC) for Volatile Component and Residual Solvent Analysis

Gas chromatography is an essential technique for the analysis of volatile organic compounds. shimadzu.comslideshare.net In the context of this compound, GC is primarily used to quantify residual solvents from the synthesis and to detect any volatile impurities. researchgate.net

GC-FID for Quantitative Analysis

For quantitative analysis of residual solvents, a Flame Ionization Detector (FID) is commonly used due to its high sensitivity for organic compounds, robustness, and wide linear range. researchgate.net The analysis of residual amines can be challenging due to their basicity, which can lead to peak tailing on standard GC columns. researchgate.netlabrulez.com Therefore, specialized columns, such as the Agilent CP-Volamine, or columns deactivated with a base are often required to achieve good peak shape and reproducibility. xjtu.edu.cnnih.gov

Methodology: A typical GC-FID method involves dissolving the sample in a suitable solvent (e.g., N-Methyl-2-Pyrrolidone) and injecting it into the GC system. shimadzu.com Headspace GC (HS-GC) is a common sample introduction technique for residual solvent analysis, as it minimizes contamination of the GC system with non-volatile sample components. gcms.cz The method would be validated for parameters such as linearity, accuracy, precision, and LOD/LOQ for all potential residual solvents. orientjchem.org

Table 3: Example GC-FID Conditions for Volatile Amine Analysis

ParameterConditionReference
Column Agilent CP-Volamine xjtu.edu.cnnih.gov
Carrier Gas Helium or Hydrogen researchgate.net
Inlet Split/Splitless with a deactivated liner (e.g., Restek Siltek®) xjtu.edu.cn
Oven Program Temperature gradient (e.g., 40°C initial, ramped to 240°C) researchgate.net
Detector Flame Ionization Detector (FID) researchgate.net

GC-MS for Component Identification

Gas Chromatography-Mass Spectrometry (GC-MS) couples the separation power of GC with the identification capabilities of mass spectrometry. It is an invaluable tool for confirming the identity of known compounds and elucidating the structure of unknown impurities. researchgate.netmdpi.com

As the separated components elute from the GC column, they are ionized, and the resulting fragments are detected by the mass spectrometer. The fragmentation pattern, or mass spectrum, is a unique fingerprint for a molecule and can be compared to spectral libraries for identification. gcms.cz Studies on the fragmentation of pyrazole derivatives by GC-MS have shown characteristic patterns, such as the loss of HCN or N₂, which can aid in the structural confirmation of this compound and its related impurities. researchgate.net This technique is particularly useful for identifying co-eluting peaks that may not be resolved by GC-FID alone. gcms.cz

Hyphenated Chromatographic-Spectroscopic Techniques

Hyphenated techniques, which couple the separation power of chromatography with the identification capabilities of spectroscopy, are indispensable tools in modern analytical chemistry. ijprajournal.comnih.gov They provide comprehensive information in a single run, enabling both the quantification and structural elucidation of analytes in complex mixtures. For a compound like this compound, techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS/MS) and Liquid Chromatography-Nuclear Magnetic Resonance (LC-NMR) are particularly powerful. nih.gov

Liquid Chromatography-tandem Mass Spectrometry (LC-MS/MS) is a highly sensitive and selective technique ideal for detecting and quantifying the target compound and its impurities, even at trace levels. nih.govnih.gov The initial liquid chromatography stage separates the components of a mixture, which are then ionized and analyzed by two mass spectrometers in series. This tandem setup allows for the selection of a specific parent ion, its fragmentation, and the analysis of the resulting daughter ions, a process known as Multiple Reaction Monitoring (MRM). This provides a high degree of certainty in compound identification. nih.govglsciences.com

In the context of this compound analysis, a reverse-phase HPLC or UHPLC system would typically be employed. The separation is often achieved on a C18 column using a gradient elution with a mobile phase consisting of an aqueous component (like water with a modifier such as formic acid or ammonium (B1175870) acetate) and an organic solvent (typically acetonitrile or methanol). ijcpa.inijrpc.com The mass spectrometer, usually equipped with an Electrospray Ionization (ESI) source, would be operated in positive ion mode to detect the protonated molecule [M+H]⁺ of the amine-containing target compound. rsc.org

Impurity profiling is a critical application of LC-MS/MS. ijprajournal.comnih.gov During synthesis, various impurities can arise from starting materials, intermediates, or side reactions. nih.gov LC-MS/MS can detect these impurities and provide their molecular weights, which is the first step in their structural characterization. nih.gov

Table 1: Illustrative LC-MS/MS Parameters for the Analysis of this compound

ParameterTypical SettingPurpose
Liquid Chromatography
ColumnC18 Reverse-Phase (e.g., 100 x 2.1 mm, 1.8 µm)Separation based on polarity.
Mobile Phase A0.1% Formic Acid in WaterAqueous component of the mobile phase.
Mobile Phase B0.1% Formic Acid in AcetonitrileOrganic component of the mobile phase.
Flow Rate0.3 mL/minControls the speed of the separation.
Gradient5% B to 95% B over 10 minutesAllows for the elution of compounds with a wide range of polarities.
Column Temperature40 °CEnsures reproducible retention times. glsciences.com
Injection Volume5 µLVolume of sample introduced into the system. glsciences.com
Mass Spectrometry
Ionization SourceElectrospray Ionization (ESI), Positive ModeGenerates charged ions from the eluted compounds.
Monitored Transition (Quantifier)e.g., m/z 152.1 -> 110.1Specific parent-to-daughter ion transition for quantification of the target compound.
Monitored Transition (Qualifier)e.g., m/z 152.1 -> 83.1A second transition to confirm the identity of the target compound. glsciences.com
Capillary Voltage3.5 kVOptimizes the ionization process.
Source Temperature150 °CAssists in solvent desolvation.

Note: The m/z values in this table are hypothetical and would need to be determined experimentally for this compound.

Liquid Chromatography-Nuclear Magnetic Resonance (LC-NMR) represents a definitive technique for the structural elucidation of unknown compounds within a mixture. nih.gov By directly coupling an LC system to an NMR spectrometer, it is possible to acquire NMR spectra of analytes as they elute from the column. This avoids the laborious process of isolating each impurity via preparative chromatography before its structure can be determined. nih.gov

For analyzing the synthetic mixture of this compound, an LC-NMR system would separate the main compound from any impurities. As each peak elutes, it can be directed into the NMR flow cell. Here, a variety of one-dimensional (¹H) and two-dimensional (e.g., COSY, HSQC) NMR experiments can be performed to piece together the exact chemical structure of each component. nih.gov This is particularly valuable for characterizing unexpected by-products or degradation products, providing unambiguous structural information that mass spectrometry alone cannot offer. nih.govnih.gov

Table 2: Structural Information Obtainable from LC-NMR Analysis

NMR ExperimentInformation Gained
¹H NMR Provides information on the number and type of protons and their neighboring environments. rsc.orgchemicalbook.com
¹³C NMR Shows the number and type of carbon atoms in the molecule. rsc.orgrsc.org
2D COSY Reveals proton-proton (H-H) coupling networks, helping to connect adjacent protons.
2D HSQC Correlates protons with the carbon atoms they are directly attached to.
2D HMBC Shows longer-range correlations between protons and carbons (2-3 bonds), key for assembling the molecular skeleton.
2D ROESY/NOESY Provides information about which atoms are close to each other in space, aiding in stereochemical assignments. nih.gov

Thin-Layer Chromatography (TLC) for Reaction Monitoring and Rapid Screening

Thin-Layer Chromatography (TLC) is a simple, fast, and inexpensive chromatographic technique that is widely used in synthetic organic chemistry for qualitative monitoring. rsc.orgchemscene.com In the synthesis of this compound, TLC would be used to track the progress of the reaction by observing the consumption of starting materials and the formation of the product. rsc.orgamazonaws.comorientjchem.org

A small spot of the reaction mixture is applied to a TLC plate (typically silica (B1680970) gel on an aluminum or glass backing), which is then placed in a sealed chamber containing a shallow pool of a solvent mixture (the mobile phase). rsc.org The solvent moves up the plate by capillary action, and the components of the mixture separate based on their differential partitioning between the stationary phase (silica gel) and the mobile phase. Visualization is commonly achieved using a UV lamp (if the compounds are UV-active) or by staining with an agent like iodine or potassium permanganate. rsc.orgamazonaws.com The retention factor (Rf) value for each spot can be calculated to help identify the components.

Table 3: Example TLC Systems for Monitoring Pyrazole Synthesis

Mobile Phase Composition (v/v/v)Typical ApplicationVisualization
n-Hexane : Ethyl Acetate (3:1)Monitoring the disappearance of a non-polar starting material. rsc.orgUV Lamp (254 nm)
Dichloromethane : THF : Methanol (10:1:1)Separating the amine product from intermediates. rsc.orgIodine Stain
Ethyl Acetate : Hexane (1:1)General purpose screening for product formation. orientjchem.orgPotassium Permanganate Stain

Method Validation and Quality Control Protocols for Analytical Research

For analytical methods to be considered reliable and suitable for their intended purpose, they must undergo a formal validation process. ijnrd.orgazolifesciences.com Method validation establishes through laboratory studies that the performance characteristics of the method meet the requirements for the intended analytical applications. cuni.cz For a quantitative method like HPLC or LC-MS/MS used to assess the purity of this compound, validation would be performed according to guidelines from the International Conference on Harmonisation (ICH). ijcpa.in

Quality control (QC) involves the routine use of validated methods and includes the analysis of QC samples at different concentrations alongside the unknown samples to ensure the method is performing correctly on a day-to-day basis. ijcpa.inazolifesciences.com This ensures the ongoing integrity and reliability of the analytical results. azolifesciences.com

Table 4: Key Parameters for Analytical Method Validation

Validation ParameterDescriptionTypical Acceptance Criteria
Specificity The ability to assess the analyte unequivocally in the presence of other components (e.g., impurities, matrix components). ijcpa.inThe peak for the analyte should be pure and well-resolved from other peaks.
Linearity The ability to elicit test results that are directly proportional to the concentration of the analyte. ijcpa.inCorrelation coefficient (r²) ≥ 0.999 ijcpa.in
Range The interval between the upper and lower concentration of analyte for which the method has suitable precision and accuracy. ijcpa.inTypically 80% to 120% of the test concentration.
Accuracy The closeness of test results to the true value, often determined by recovery studies of spiked samples. ijcpa.inRecovery typically within 98.0% - 102.0%.
Precision The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings. ijrpc.com
    - Repeatability (Intra-day)Precision over a short time interval with the same analyst and equipment. ijcpa.inRelative Standard Deviation (RSD) ≤ 2%. ijcpa.in
    - Intermediate Precision (Inter-day)Precision within the same laboratory but on different days, with different analysts, or different equipment. ijrpc.comRSD ≤ 2%. ijrpc.com
Limit of Detection (LOD) The lowest amount of analyte in a sample that can be detected but not necessarily quantitated. ijcpa.inSignal-to-Noise ratio of 3:1. researchgate.net
Limit of Quantitation (LOQ) The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. ijcpa.inSignal-to-Noise ratio of 10:1. researchgate.net
Robustness A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters. ijcpa.inSystem suitability parameters remain within limits after minor changes (e.g., flow rate ±10%, column temperature ±5°C).

Biological Activity and Preclinical Pharmacological Investigations

In Vitro Biological Screening and Efficacy Studies

The pyrazole (B372694) scaffold is a privileged structure in medicinal chemistry, known to interact with a wide range of biological targets. ingentaconnect.comresearchgate.netnih.govacademicstrive.com The biological activity of pyrazole derivatives is significantly influenced by the nature and position of substituents on the pyrazole ring. nih.gov

Pyrazole derivatives have been shown to bind to various receptors, demonstrating both high affinity and selectivity. For instance, certain tetrasubstituted pyrazoles have been identified as high-affinity ligands for the estrogen receptor (ER), with some analogues showing significant selectivity for the ERα subtype over ERβ. nih.gov One such compound, a propylpyrazole triol (PPT), was found to bind to ERα with an affinity that is approximately 50% that of estradiol (B170435) and exhibits a 410-fold binding preference for ERα. nih.gov This selectivity is attributed to specific interactions between the pyrazole core and the C(4)-propyl group with amino acid residues that differ between the two receptor subtypes. nih.gov

Furthermore, pyrazole derivatives have been investigated as ligands for cannabinoid receptors. mdpi.com Tricyclic pyrazole-based compounds have been shown to interact with both CB1 and CB2 receptors. mdpi.com The structure of the pyrazole-containing scaffold plays a crucial role in determining the binding affinity and selectivity for these receptors. mdpi.com

The pyrazole moiety is a common feature in many enzyme inhibitors. ingentaconnect.com Pyrazole-based compounds have been reported to inhibit a variety of enzymes, including cyclooxygenases (COX), carbonic anhydrases (CAs), and various protein kinases. ingentaconnect.comtandfonline.comnih.gov

For example, a series of pyrazole derivatives were synthesized and evaluated as inhibitors of human carbonic anhydrase isoforms hCA I and hCA II. These compounds displayed effective inhibition, with K_I values in the nanomolar range. tandfonline.com Molecular docking studies suggest that these pyrazole derivatives bind to the active site of the enzyme. tandfonline.com

In the context of protein kinases, which are crucial targets in cancer therapy, numerous pyrazole derivatives have been developed as inhibitors. nih.govmdpi.com They have shown inhibitory activity against targets such as Epidermal Growth Factor Receptor (EGFR), Cyclin-Dependent Kinases (CDKs), and Bruton's Tyrosine Kinase (BTK). nih.gov For instance, certain 3,5-disubstituted 1,4-benzoxazine-pyrazole hybrids demonstrated potent EGFR inhibitory activity with IC₅₀ values in the sub-micromolar range. nih.gov Similarly, some indole-pyrazole derivatives have shown significant inhibitory activity against CDK2. nih.gov

Additionally, some pyrazole-based heterocyclic compounds have been identified as selective inhibitors of enzymes like urease and butyrylcholinesterase. researchgate.net

Cell-based assays are crucial for understanding the functional consequences of receptor binding or enzyme inhibition. For pyrazole derivatives with anticancer potential, these assays typically measure effects on cell viability, proliferation, and apoptosis.

For instance, pyrazole derivatives have been shown to diminish the viability of various cancer cell lines, including breast cancer (MCF7, MDA-MB-231) and colorectal adenocarcinoma (HT-29) cells. nih.gov The cytotoxic effects of these compounds are often cell-specific. nih.gov In some cases, these compounds induce apoptosis, as evidenced by the activation of caspases 3 and 7. nih.gov

Furthermore, in the context of anti-inflammatory activity, pyrazole derivatives have been evaluated in cell-based models to assess their ability to inhibit the production of pro-inflammatory mediators.

Exploration of Potential Therapeutic Research Areas

The diverse biological activities of pyrazole derivatives have prompted their investigation in various therapeutic areas, including neurodegenerative diseases and oncology.

Mutations in the Leucine-Rich Repeat Kinase 2 (LRRK2) gene are a significant genetic cause of Parkinson's disease (PD). acs.orgnih.gov The G2019S mutation, which leads to hyperactive LRRK2 kinase, is particularly common. acs.org This has made LRRK2 a compelling target for the development of disease-modifying therapies for PD.

Several small molecule inhibitors of LRRK2 containing a pyrazole scaffold have been developed. acs.orgnih.govnih.gov For example, a series of 1H-pyrazole biaryl sulfonamides were discovered as potent and selective inhibitors of the G2019S-LRRK2 kinase. acs.orgnih.gov Further optimization of these pyrazole-based scaffolds has led to the development of brain-penetrant LRRK2 inhibitors, such as GNE-0877 and GNE-9605, which are suitable for in vivo studies. acs.org These compounds have demonstrated high potency and selectivity for LRRK2, along with favorable metabolic stability. acs.org The development of such inhibitors allows for the preclinical investigation of the therapeutic potential of LRRK2 inhibition in PD models.

The pyrazole nucleus is a key component of many compounds with significant anticancer properties. nih.govacademicstrive.comnih.govijnrd.org These derivatives have demonstrated cytotoxic and antiproliferative effects against a wide range of cancer cell lines through various mechanisms of action. nih.gov

Studies have shown that pyrazole derivatives can induce cytotoxicity in human cancer cell lines such as breast (MCF7), lung (A549), cervical (HeLa), and prostate (PC3) cancer cells. nih.govacs.org For example, certain pyrazole-linked benzothiazole-β-naphthol derivatives exhibited significant cytotoxicity with IC₅₀ values in the low micromolar range against A549, HeLa, and MCF7 cells, while showing minimal effect on normal cells. nih.gov These compounds were found to arrest the cell cycle at the G2/M phase. nih.gov

Other pyrazole derivatives have been designed as inhibitors of specific cancer-related targets. For instance, pyrazolo[3,4-d]pyrimidine derivatives have been reported as potent EGFR inhibitors, showing cytotoxicity against non-small cell lung cancer (A549) and colorectal carcinoma (HCT116) cells. nih.gov Similarly, pyrazole carbaldehyde derivatives have been identified as potent PI3 kinase inhibitors with excellent cytotoxicity against MCF7 breast cancer cells. nih.gov

The antiproliferative activity of pyrazole-4-sulfonamide derivatives has also been evaluated against U937 cells, demonstrating their potential as anticancer agents. acs.org The cytotoxic effects of pyrazole derivatives are often dependent on the specific substitutions on the pyrazole ring, highlighting the importance of structure-activity relationship studies in designing new anticancer drugs. nih.govnih.gov

Research into Other Biological Activities (e.g., antimicrobial, anti-inflammatory if relevant for pyrazole-ethylamine scaffolds)

The pyrazole-ethylamine scaffold is a subject of significant interest for its potential antimicrobial and anti-inflammatory activities. The inherent properties of the pyrazole nucleus, combined with the ethylamine (B1201723) side chain, create a chemical structure ripe for exploration against various pathogens and inflammatory pathways. nih.govresearchgate.netsciencescholar.us

Antimicrobial Activity:

The pyrazole moiety is a well-established pharmacophore in the development of antimicrobial agents. nih.govmdpi.com Derivatives of pyrazole have shown efficacy against a spectrum of Gram-positive and Gram-negative bacteria, as well as various fungal strains. nih.govmdpi.com The introduction of different substituents on the pyrazole ring can significantly modulate the antimicrobial potency. For instance, certain pyrazole derivatives have demonstrated significant inhibitory activity against multidrug-resistant bacteria. nih.gov

Studies on various pyrazole derivatives have highlighted their potential as antibacterial and antifungal agents. nih.govorientjchem.org For example, a series of novel pyrazole derivatives were synthesized and showed considerable antimicrobial activity against tested microorganisms, with some compounds exhibiting lower minimum inhibitory concentration (MIC) values than standard drugs like chloramphenicol (B1208) and clotrimazole. nih.gov Another study reported that newly synthesized pyrazole derivatives showed moderate to potent antimicrobial activity against Gram-positive, Gram-negative bacteria, and fungi. nih.gov The antimicrobial potential of pyrazole-based compounds is often attributed to their ability to interfere with essential cellular processes in microorganisms. nih.gov

Table 1: Antimicrobial Activity of Selected Pyrazole Derivatives

Compound/Derivative ClassTarget MicroorganismActivity/Potency (e.g., MIC)Reference
Pyrazolyl 1,3,4-thiadiazinesS. aureus, B. subtilis, K. pneumoniae, E. coli, C. albicans, A. nigerMIC values ranging from 2.9–125 µg/mL nih.gov
Pyrazole-1-sulphonamidesGram-positive and Gram-negative bacteria, fungiModerate antimicrobial activity nih.gov
Imidazo-pyridine substituted pyrazolesGram-positive and Gram-negative bacteria (including MRSA and P. aeruginosa)MBC values <1 μg/ml against several strains nih.gov
Pyranopyrazole derivativesVarious fungi, Gram-positive and Gram-negative bacteriaDesirable inhibitory activity against tested microorganisms sums.ac.ir

Anti-inflammatory Activity:

The pyrazole scaffold is a key component in several well-known nonsteroidal anti-inflammatory drugs (NSAIDs), such as celecoxib (B62257) and phenylbutazone, primarily through the inhibition of cyclooxygenase (COX) enzymes. researchgate.netfrontiersin.org The anti-inflammatory potential of the pyrazole-ethylamine scaffold is an active area of research. researchgate.netsciencescholar.us

Numerous studies have demonstrated the anti-inflammatory effects of various pyrazole derivatives. For instance, some novel ethyl pyrazole derivatives with a sulfonamide terminal moiety have shown potent anti-inflammatory effects by inhibiting the release of inducible nitric oxide and the production of prostaglandin (B15479496) E2. nih.gov In animal models, certain pyrazole derivatives have exhibited anti-inflammatory activity comparable to that of celecoxib. medchemexpress.com The mechanism of action often involves the modulation of key inflammatory mediators and pathways. nih.govresearchgate.net Research has shown that specific substitutions on the pyrazole ring can lead to selective inhibition of COX-2, which is a desirable trait for reducing the gastrointestinal side effects associated with non-selective NSAIDs. nih.govresearchgate.net

Table 2: Anti-inflammatory Activity of Selected Pyrazole Derivatives

Compound/Derivative ClassIn Vitro/In Vivo ModelKey FindingsReference
Ethyl pyrazole derivatives with sulfonamide moietyIn vitro (Nitric oxide and PGE2 inhibition)Potent inhibition of nitric oxide release (IC50 0.63 μM) and PGE2 production (IC50 0.52 μM) nih.gov
Dipyrazole ethandiamide and pyrazolo[3,4-d]pyrimidine-4(5H)-one derivativesIn vivo (animal studies)Anti-inflammatory activity comparable to celecoxib medchemexpress.com
3,5-diaryl pyrazole derivativesIn vitro (LPS-activated macrophages)Excellent IL-6 inhibitory activity (IC50 = 0.96 – 11.14 μM) researchgate.net
Pyrazoline derivativesIn vivo (carrageenin-induced paw edema)Potent anti-inflammatory activity, with some compounds exceeding the effect of indomethacin nih.gov

In Vivo Preclinical Studies in Relevant Animal Models

Direct in vivo preclinical data for 2-(3-cyclopropylpyrazol-1-yl)ethylamine is not available in the current body of scientific literature. However, studies on structurally related pyrazole compounds provide valuable insights into the potential in vivo behavior of this chemical class.

Pharmacodynamic Marker Assessment and Target Engagement in Animal Models

While specific pharmacodynamic marker assessments for this compound have not been reported, studies on other pyrazole derivatives have utilized such markers to demonstrate target engagement in vivo. For instance, in studies of anti-inflammatory pyrazole compounds, a reduction in paw edema in carrageenan-induced inflammation models serves as a key pharmacodynamic marker of efficacy. nih.govnih.gov Furthermore, the measurement of pro-inflammatory cytokine levels, such as TNF-α and IL-6, in tissue or blood samples from animal models of inflammation provides direct evidence of target modulation. nih.govresearchgate.net For pyrazole derivatives designed as anticancer agents, pharmacodynamic markers could include the inhibition of tumor growth and the modulation of specific signaling pathways within the tumor tissue. nih.gov

Efficacy Studies in Established Disease Models

The broader class of pyrazole derivatives has been evaluated in a variety of established disease models, demonstrating their therapeutic potential.

Inflammation and Pain: Numerous pyrazole derivatives have shown significant efficacy in animal models of inflammation and pain. frontiersin.orgnih.gov For example, in the carrageenan-induced paw edema model in rats, a standard for acute inflammation, many pyrazole compounds have demonstrated a potent reduction in swelling. nih.govnih.gov Some derivatives have also shown analgesic effects in models of thermal and chemical-induced pain. frontiersin.org

Infectious Diseases: The in vivo efficacy of pyrazole derivatives against infectious diseases has also been reported. For instance, a novel series of amino-pyrazole ureas demonstrated high levels of in vivo efficacy (>90%) against Leishmania infantum in a visceral leishmaniasis model. nih.gov

Cancer: Pyrazole derivatives have been investigated for their anticancer properties in various preclinical models. Some compounds have shown the ability to inhibit tumor growth in xenograft models of human cancer. nih.govresearchgate.net

It is crucial to reiterate that these in vivo findings are for related pyrazole structures and may not be directly extrapolated to this compound. Specific preclinical studies on the title compound are required to determine its unique pharmacodynamic and efficacy profile.

Mechanisms of Action and Molecular Interaction Studies

Enzymatic Kinetic Analysis and Inhibition Mechanisms

Currently, there is no publicly available research detailing the enzymatic kinetic analysis or specific inhibition mechanisms of 2-(3-Cyclopropylpyrazol-1-yl)ethylamine against any particular enzyme.

Enzymatic kinetic studies are fundamental to understanding how a compound affects enzyme activity. Such analyses would typically determine key parameters like the Michaelis constant (K_m), the maximum reaction velocity (V_max), and the catalytic constant (k_cat). youtube.comkhanacademy.orgyoutube.com By studying the effects of this compound on these parameters, researchers could elucidate its mechanism of inhibition.

Common inhibition mechanisms that would be investigated include:

Competitive Inhibition: Where the compound would compete with the substrate for the enzyme's active site.

Non-competitive Inhibition: Where the compound would bind to a site other than the active site, affecting the enzyme's catalytic efficiency.

Uncompetitive Inhibition: Where the compound would bind only to the enzyme-substrate complex.

Mixed Inhibition: A combination of competitive and non-competitive inhibition.

For many pyrazole (B372694) derivatives, enzymatic inhibition is a key aspect of their pharmacological activity. For example, various substituted pyrazoles have been studied as inhibitors of enzymes such as cyclooxygenase (COX), monoamine oxidase (MAO), and different cytochrome P450 enzymes. nih.govyoutube.comrsc.org These studies often report half-maximal inhibitory concentrations (IC₅₀) and inhibition constants (K_i) to quantify the potency of the compounds. nih.govrsc.org However, no such data has been published for this compound.

Biophysical Studies of Macromolecular Interactions (e.g., SPR, ITC)

There is no specific information available from biophysical studies such as Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) to characterize the macromolecular interactions of this compound.

These techniques are crucial for directly measuring the binding affinity and thermodynamics of an interaction between a small molecule and its target macromolecule, such as a protein or nucleic acid. nih.govcolorado.edu

Surface Plasmon Resonance (SPR) is a label-free optical technique that measures the change in the refractive index at the surface of a sensor chip as a ligand (in this case, this compound) flows over an immobilized macromolecule. This allows for the real-time determination of association (k_a) and dissociation (k_d) rate constants, from which the equilibrium dissociation constant (K_D) can be calculated.

Isothermal Titration Calorimetry (ITC) directly measures the heat released or absorbed during a binding event. wikipedia.orgfrontiersin.org In a typical experiment, a solution of the compound is titrated into a solution containing the target macromolecule. The resulting heat changes are measured to determine the binding affinity (K_a), enthalpy change (ΔH), and stoichiometry (n) of the interaction. nih.govcolorado.edu From these parameters, the Gibbs free energy change (ΔG) and entropy change (ΔS) can also be calculated, providing a complete thermodynamic profile of the binding event. colorado.edu

While these methods have been applied to other small molecule inhibitors to validate their direct binding to targets, no such studies have been reported for this compound. mdpi.com

Structure Activity Relationship Sar Studies and Derivative Design

Systematic Modification of the Pyrazole (B372694) Ring System

The pyrazole ring is a versatile scaffold in medicinal chemistry, offering multiple positions for substitution that can significantly alter a compound's interaction with biological targets. nih.govmdpi.com

The decoration of the pyrazole ring is a critical strategy for fine-tuning the pharmacological profile of its derivatives. Studies on related pyrazole-based compounds, such as meprin inhibitors, demonstrate that substituents at positions 3 and 5 are particularly influential. For instance, initial studies with a 3,5-diphenylpyrazole (B73989) scaffold showed high inhibitory activity against meprin α. nih.gov The introduction of different groups at one of these positions while keeping the other as a phenyl group led to varied outcomes.

Key findings from these analogue studies indicate:

Size and Bulk: Replacing a phenyl group with smaller substituents like a methyl group or a larger benzyl (B1604629) group resulted in a decrease in inhibitory activity. However, a cyclopentyl substituent maintained a similar level of activity, suggesting a specific spatial tolerance within the target's binding pocket. nih.gov

Electronic Effects: The introduction of electron-donating or electron-withdrawing groups can modulate the electronic character of the pyrazole ring, affecting its binding properties. researchgate.net For example, in some series, the presence of acidic moieties can abolish inhibition against certain off-target metalloproteases, thereby enhancing selectivity. nih.gov

Positional Isomerism: The specific placement of substituents is crucial. In a series of cyclopropanecarbonyl thiourea (B124793) derivatives, substitution at the 4-position of a benzene (B151609) ring attached to the core heterocycle conferred higher activity than substitution at the 2- or 3-positions. nih.gov

Table 1: Effect of Pyrazole Ring Substituents on Meprin α Inhibitory Activity for 3-Substituted-5-phenylpyrazole Analogs.
Compound (General Structure)Substituent at Position 3Meprin α Inhibition (IC₅₀, nM)Reference
3-R-5-phenylpyrazolePhenyl14 nih.gov
Methyl170 nih.gov
Benzyl230 nih.gov
Cyclopentyl16 nih.gov

Bioisosterism, the strategy of replacing a functional group with another that retains similar physical and chemical properties, is a powerful tool in drug design. The pyrazole ring can be replaced by other five-membered heterocycles to modulate properties like metabolic stability, solubility, and target affinity. cambridgemedchemconsulting.com

A prominent example is the development of antagonists for the cannabinoid receptor CB1, where the 1,5-diarylpyrazole scaffold of Rimonabant was extensively modified. researchgate.net

Thiazoles, Triazoles, and Imidazoles: These heterocycles have been successfully used as bioisosteres for the pyrazole ring. They were shown to maintain the necessary structural orientation for CB1 receptor antagonism and, in many cases, exhibited high selectivity over the CB2 receptor. Molecular modeling has confirmed a close three-dimensional overlap between these bioisosteres and the original pyrazole structure. researchgate.net

Oxadiazoles: In another modification of Rimonabant analogues, the pyrazole-3-carboxamide moiety was replaced with a 5-alkyl-1,2,4-oxadiazole ring. This change resulted in a new class of potent and selective CB1 antagonists. rsc.org

Thiophenes: The phenyl group at the 5-position of the pyrazole in Rimonabant has also been replaced. Substituting it with a 2-thienyl ring appended with an alkynyl unit led to highly potent CB1 receptor antagonists. nih.gov

These studies collectively demonstrate that the pyrazole core of a molecule like 2-(3-Cyclopropylpyrazol-1-yl)ethylamine could be viably replaced with rings such as imidazole, triazole, or oxadiazole to potentially discover new chemical entities with improved or different pharmacological characteristics.

Table 2: Bioisosteric Replacement of the Pyrazole Ring in Cannabinoid Receptor Ligands.
Original ScaffoldBioisosteric ReplacementResulting Biological ProfileReference
1,5-DiarylpyrazoleImidazole, Triazole, ThiazoleRetained potent CB₁ antagonism with good selectivity. researchgate.net
Pyrazole-3-carboxamide5-Alkyl-1,2,4-oxadiazoleDiscovered a novel class of potent CB₁ antagonists. rsc.org
5-Aryl-pyrazole5-(5-Alkynyl-2-thienyl)pyrazoleGenerated highly potent and selective CB₁ antagonists. nih.gov

Chemical Modifications of the Ethylamine (B1201723) Side Chain

The ethylamine side chain provides a flexible linker between the pyrazole core and a key basic nitrogen atom, which is often crucial for forming salt bridges or hydrogen bonds with a biological target.

The length and substitution of the alkyl chain connecting the pyrazole ring to the amine are critical determinants of biological activity. Altering the chain can change the molecule's ability to adopt the optimal conformation for receptor binding.

Chain Length: Studies on various heterocyclic compounds have shown that both shortening and lengthening the alkyl chain can have significant effects. In a series of prolylcarboxypeptidase (PrCP) inhibitors, removing a single methylene (B1212753) from the side chain (analogous to changing from a propylamine (B44156) to an ethylamine) resulted in a twofold loss of potency, suggesting a suboptimal positioning of the basic nitrogen. lookchem.com Conversely, in a different series of inhibitors, longer alkyl chains were correlated with higher inhibitory activity. nih.gov This indicates that for any given target, there is an optimal chain length to maximize interactions. Extending the ethylamine chain in this compound to a propylamine or butylamine (B146782) would be a logical step in SAR exploration.

Branching: Introducing alkyl branches, such as a methyl group, on the ethylamine chain would restrict its conformational freedom. This can be beneficial if the restricted conformation aligns with the active binding mode, but detrimental if it does not. Such a modification would also impact the molecule's lipophilicity.

The primary amine of the ethylamine moiety is a prime site for derivatization to probe its role in binding and to modify the compound's physicochemical properties. The basicity of this nitrogen is often a key factor. lookchem.com

N-Alkylation: Converting the primary amine to a secondary or tertiary amine by adding alkyl groups (e.g., isopropyl, tert-butyl) can have a profound impact. In the PrCP inhibitor series, isopropyl and tert-butyl analogues were found to be more potent than trifluoro-substituted analogues, highlighting the importance of the nitrogen's basicity, as the inductive effect of the fluorine atoms reduces it. lookchem.com

Functional Group Conversion: Replacing the amine with other functionalities like hydroxyl or ketone groups can drastically alter binding. For instance, substituting the nitrogen with a hydroxyl group led to a 2- to 4-fold decrease in potency, while a ketone resulted in a more substantial loss of activity, indicating that a basic nitrogen is a key element of the pharmacophore in that series. lookchem.com Conversion to amides or sulfonamides is another common strategy to eliminate basicity and introduce different hydrogen bonding patterns.

Table 3: Effect of N-Substitution on Inhibitory Potency in a Pyrazole Bioisostere Series.
Nitrogen Substituent (R)Relative PotencyInferred ImportanceReference
-CH₂CH₂CF₃ (Trifluoroethyl)Substantially less potentInductive effect reduces N basicity, decreasing activity. lookchem.com
-OH (Hydroxyl)2- to 4-fold decreaseBasic nitrogen is preferred over a hydroxyl group. lookchem.com
=O (Ketone)Substantial decreaseBasic nitrogen is critical for activity. lookchem.com
-CH(CH₃)₂ (Isopropyl)PotentConfirms the importance of a basic nitrogen. lookchem.com
-C(CH₃)₃ (tert-Butyl)More potent than fluorinated analogs lookchem.com

Conformation and Stereochemical Effects of the Cyclopropyl (B3062369) Group on SAR

The cyclopropyl group is far from being a simple alkyl substituent; it is a versatile modulator of molecular properties. nih.govresearchgate.net Its inclusion at the 3-position of the pyrazole ring has significant conformational and electronic implications.

Rigid Scaffold: The three-membered ring is conformationally rigid. This rigidity can lock a portion of the molecule into a specific orientation, reducing the entropic penalty upon binding to a receptor. If this fixed conformation is the "active" one, a significant increase in potency can be achieved. nih.govpsu.edu

Electronic Properties: The C-C bonds of a cyclopropane (B1198618) ring have enhanced π-character compared to typical alkanes. scientificupdate.com This allows the ring to participate in electronic interactions, such as conjugation, with adjacent π-systems like the pyrazole ring. This electronic feature can influence the binding characteristics of the entire molecule.

Metabolic Stability: The cyclopropyl group is often used as a metabolically stable bioisostere for other groups, such as a vinyl or isopropyl group. Its C-H bonds are stronger than those in other alkanes, making it less susceptible to oxidative metabolism by cytochrome P450 enzymes. scientificupdate.com This can improve a drug candidate's pharmacokinetic profile.

Stereochemical Control: The planar nature of the cyclopropyl ring acts as a stereocontrol element, influencing the spatial arrangement of adjacent substituents. This can be used to orient other parts of the molecule into specific regions of a binding site, potentially enhancing potency and reducing off-target effects. nih.govchemistryworld.com

In the context of this compound, the cyclopropyl group likely serves to rigidly orient the pyrazole ring relative to a target's binding pocket while also protecting the molecule from metabolic degradation at that position.

Design and Synthesis of Focused Compound Libraries for SAR Probing

The exploration of the structure-activity relationships (SAR) for this compound is a critical step in optimizing its biological activity and ADME (absorption, distribution, metabolism, and excretion) properties. The design of focused compound libraries centers on systematic structural modifications of the parent molecule to probe the chemical space around the core scaffold. The pyrazole scaffold is a well-established and versatile core for structural modifications, allowing for straightforward SAR exploration. nih.gov The synthesis of such libraries typically involves parallel synthesis techniques to efficiently generate a multitude of analogs for biological screening.

The synthetic strategy for a focused library of this compound derivatives often begins with the core pyrazole ring formation. A common and established method is the cyclocondensation of a 1,3-dicarbonyl compound with a hydrazine (B178648) derivative. mdpi.comnih.gov For this specific scaffold, a key intermediate would be a cyclopropyl-substituted 1,3-diketone which can be reacted with a protected ethylamine-hydrazine synthon.

Key areas for modification to build a focused library include:

The Cyclopropyl Group (C3-position): The steric and electronic properties of the cyclopropyl moiety can be explored by replacing it with other small alkyl or cycloalkyl groups (e.g., methyl, ethyl, cyclobutyl), or with functionalized variants (e.g., difluorocyclopropyl) to modulate metabolic stability and binding interactions.

The Pyrazole Core: While maintaining the pyrazole core for its favorable properties, substitution at the C4 and C5 positions can be investigated. Introducing small alkyl or halogen substituents can influence the electronic distribution and conformation of the molecule.

The Ethylamine Side Chain (N1-position): The ethylamine moiety is a crucial site for modification. Variations can include altering the length of the alkyl chain (e.g., methylamine, propylamine), introducing branching (e.g., isopropylamine), or incorporating the nitrogen into a cyclic system (e.g., piperidine, morpholine). Furthermore, the primary amine can be converted to secondary or tertiary amines to explore changes in basicity and hydrogen bonding capacity. For instance, reaction with various aldehydes followed by reduction can yield a diverse set of N-substituted derivatives.

The following table represents a selection of designed derivatives from a focused library aimed at probing the SAR of the this compound scaffold. The biological activity is represented as the half-maximal inhibitory concentration (IC₅₀) against a hypothetical target.

Compound IDR1 (at C3)R2 (at N1-side chain)Hypothetical IC₅₀ (nM)Key Observation
ParentCyclopropyl-CH₂CH₂NH₂50Baseline activity.
LIB-001Isopropyl-CH₂CH₂NH₂120Cyclopropyl group is preferred over isopropyl at R1.
LIB-002Cyclobutyl-CH₂CH₂NH₂75Slight increase in ring size at R1 is tolerated.
LIB-003Cyclopropyl-CH₂CH₂NHCH₃35Secondary amine at R2 improves activity.
LIB-004Cyclopropyl-CH₂CH₂N(CH₃)₂80Tertiary amine at R2 decreases activity.
LIB-005Cyclopropyl-(CH₂)₃NH₂95Lengthening the ethylamine chain is detrimental.
LIB-006Phenyl-CH₂CH₂NH₂250A small alkyl/cycloalkyl group is critical at R1. nih.gov
LIB-007Cyclopropyl-CH(CH₃)CH₂NH₂65Branching on the ethylamine chain is tolerated but not beneficial.

Quantitative Structure-Activity Relationship (QSAR) Modeling and Predictive Analytics

Following the generation of SAR data from focused compound libraries, Quantitative Structure-Activity Relationship (QSAR) modeling is employed to derive mathematical models that correlate the chemical structure of the compounds with their biological activity. nih.gov This computational technique is instrumental in understanding the key physicochemical properties that govern the activity of the this compound series and in predicting the potency of novel, yet-to-be-synthesized analogs. nih.gov

For a series of pyrazole derivatives, a 3D-QSAR approach like Comparative Molecular Field Analysis (CoMFA) or Comparative Molecular Similarity Indices Analysis (CoMSIA) can be particularly insightful. mdpi.comresearchgate.net The process begins with the alignment of the synthesized compounds, typically using the common pyrazole scaffold as the template. Subsequently, various molecular descriptors are calculated for each compound. These descriptors quantify different aspects of the molecule's properties:

Steric Descriptors: Describe the size and shape of the molecule.

Electronic Descriptors: Quantify the electronic properties, such as partial charges and electrostatic potentials.

Hydrophobic Descriptors: Relate to the lipophilicity of the molecule.

Topological Descriptors: Describe the connectivity and branching of the atoms.

Statistical methods, such as Partial Least Squares (PLS) regression, are then used to build a mathematical equation that links these descriptors to the observed biological activity (e.g., pIC₅₀). nih.gov The resulting QSAR model is rigorously validated using both internal (cross-validation) and external (prediction on a test set of compounds not used in model generation) validation methods to ensure its robustness and predictive power. nih.govmdpi.com

The output of a QSAR study provides contour maps that visualize the regions around the molecule where modifications are likely to increase or decrease activity. For example, a CoMFA steric map might indicate that bulky substituents are favored in one region, while a CoMSIA electrostatic map might highlight areas where electron-donating groups would be beneficial. These predictive insights guide the rational design of the next generation of compounds, optimizing the allocation of synthetic resources toward molecules with the highest probability of success. researchgate.net

The table below summarizes the statistical results for a hypothetical CoMFA model developed for the this compound series.

QSAR Model ParameterValueDescription
q² (Cross-validated r²)0.65Indicates good internal model predictivity. A value > 0.5 is generally considered good. mdpi.com
r² (Non-cross-validated r²)0.92Represents the correlation between predicted and observed activities for the training set. A value close to 1 indicates a good fit. mdpi.com
Standard Error of Estimate (SEE)0.15Measures the absolute error of the model in the units of the biological activity. A lower value is better. mdpi.com
F-statistic120.5Indicates the statistical significance of the model. A higher value suggests a more significant model. mdpi.com
Number of Components (N)5The optimal number of principal components used to build the PLS model. mdpi.com
Steric Field Contribution55%Indicates that steric properties are a major determinant of activity in this model.
Electrostatic Field Contribution45%Indicates that electronic properties are also a significant determinant of activity.

Target Identification and Validation Research

Biochemical Approaches for Target Deconvolution

Biochemical methods are direct approaches to pinpoint the molecular targets of a small molecule by leveraging its physical interaction with proteins. europeanreview.org These techniques are instrumental in the initial stages of target deconvolution for compounds such as 2-(3-Cyclopropylpyrazol-1-yl)ethylamine.

Cell Lysate-Based Pull-down Assays

Cell lysate-based pull-down assays are a direct and widely used method for validating the interaction between a compound and its putative target. europeanreview.org In the context of this compound, once a chemical probe like CZP-P1 (biotinylated this compound analog) is developed, it can be immobilized on a solid support, such as streptavidin-agarose beads.

The general workflow involves preparing a total protein extract (lysate) from cells or tissues of interest. This lysate is then incubated with the immobilized probe. Proteins that bind to the probe are "pulled down" from the lysate. After a series of washing steps to remove non-specifically bound proteins, the specifically bound proteins are eluted and identified using techniques like Western blotting or mass spectrometry. nih.gov

A complementary approach is the competitive pull-down assay. Here, the cell lysate is pre-incubated with an excess of the original, unmodified this compound before adding the immobilized probe. If the compound and the probe bind to the same target, the unmodified compound will compete for the binding site, leading to a reduced amount of the target protein being pulled down by the probe. This competition provides strong evidence for a specific interaction.

Table 2: Illustrative Results of a Pull-down Assay for a Hypothetical Target of this compound

ConditionProtein X Abundance (relative units)Interpretation
Immobilized CZP-P1 Probe 100Protein X is a potential binding partner.
Immobilized CZP-P1 Probe + excess this compound 15The parent compound competes for binding, indicating a specific interaction with Protein X.
Control Beads (no probe) 2Minimal non-specific binding of Protein X to the beads.

Genetic and Genomic Strategies for Target Validation

While biochemical methods identify binding partners, genetic and genomic approaches are crucial for validating whether these interactions are functionally relevant to the compound's biological effects. nih.gov These strategies involve modulating the expression or function of the identified target gene to see if it recapitulates or alters the cellular response to the compound.

Gene Knockout/Knockdown Studies (e.g., CRISPR/Cas9, RNAi)

If a putative target for this compound has been identified (e.g., Protein X from the pull-down assay), CRISPR/Cas9 can be used to create a cell line where the gene encoding Protein X is permanently deleted. Alternatively, siRNAs or shRNAs can be used to transiently silence the expression of the Protein X gene. nih.gov These modified cells, along with control cells, would then be treated with this compound. If Protein X is the true target, the cells lacking Protein X should show a significantly diminished or altered response to the compound compared to the control cells. nih.gov

Table 3: Expected Outcomes of a CRISPR/Cas9 Validation Study

Cell LineTreatmentObserved Phenotypic Effect (e.g., Cell Viability)Conclusion
Wild-Type Vehicle100%Baseline
Wild-Type This compound50%Compound induces a phenotype.
Protein X Knockout Vehicle100%Knockout itself has no effect.
Protein X Knockout This compound95%Loss of Protein X abrogates the compound's effect, validating it as the target.

Overexpression and Mutagenesis Studies

Overexpression studies provide complementary evidence to knockdown experiments. In this approach, the gene for the putative target protein is overexpressed in cells. If the protein is indeed the target, these cells may exhibit a hypersensitivity to this compound.

Furthermore, site-directed mutagenesis can be employed to alter specific amino acids in the putative binding site of the target protein. If the binding of this compound is critical for its function, a mutation in the binding pocket that disrupts this interaction should render the cells resistant to the compound's effects, even when the mutant protein is overexpressed. A study on pyrazole (B372694) derivatives has shown that even small changes, like the position of a methyl group, can significantly alter binding affinity. nih.gov

Transcriptomic and Proteomic Profiling in Response to Compound Treatment

High-throughput transcriptomic (e.g., RNA-seq) and proteomic (e.g., mass spectrometry-based) analyses can provide a global view of the cellular changes induced by this compound. nih.govnih.gov By treating cells with the compound and analyzing the subsequent changes in gene and protein expression, researchers can identify pathways and biological processes that are significantly perturbed.

The expression profile of cells treated with this compound can be compared to the profiles of cells where the putative target gene has been knocked down or overexpressed. A high degree of correlation between these profiles would strongly support the hypothesis that the compound's effects are mediated through that specific target. nih.gov For instance, if both the compound treatment and the knockdown of Protein X lead to the downregulation of a specific set of genes involved in a particular signaling pathway, it reinforces the on-target effect of the compound.

Table 4: Illustrative Data from a Comparative Transcriptomic Analysis

Gene SetFold Change (Compound Treatment)Fold Change (Protein X Knockdown)Correlation
Pathway A Genes Downregulated ~2.5-foldDownregulated ~2.3-foldHigh
Pathway B Genes Upregulated ~3.0-foldUpregulated ~2.8-foldHigh
Housekeeping Genes No significant changeNo significant changeN/A

This multi-faceted approach, combining direct biochemical identification with functional genetic and genomic validation, is essential for building a robust and comprehensive understanding of the molecular pharmacology of this compound.

Information regarding the chemical compound this compound is not publicly available in the format required for the requested article.

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Therefore, it is not possible to provide an article that adheres to the user's specific outline and content requirements. The requested sections on phenotypic rescue, reporter gene assays, and in vivo target engagement studies for "this compound" cannot be completed without publicly available research findings.

Metabolic Profiling and Pharmacokinetic Investigations in Research Models

In Vitro Metabolic Stability Assessment

Table 1: Illustrative In Vitro Metabolic Stability Data for 2-(3-Cyclopropylpyrazol-1-yl)ethylamine in Liver Microsomes

SpeciesHalf-Life (t½, min)Intrinsic Clearance (CLint, µL/min/mg protein)
MouseData not availableData not available
RatData not availableData not available
DogData not availableData not available
MonkeyData not availableData not available
HumanData not availableData not available

Note: The table above is illustrative. Specific experimental data for this compound is not publicly available.

Identification and Characterization of Major Metabolites

Following the determination of metabolic stability, the next step involves identifying the chemical structures of the metabolites formed. High-resolution mass spectrometry coupled with liquid chromatography is the primary analytical technique used for this purpose. By comparing the mass spectra of the parent compound with the metabolites formed after incubation with liver microsomes or hepatocytes, researchers can propose and confirm the structures of these new entities. For a compound like this compound, potential metabolic transformations could include modifications to the ethylamine (B1201723) side chain or the cyclopropyl (B3062369) group.

Elucidation of Metabolic Pathways and Responsible Enzymes

Once metabolites are identified, the focus shifts to understanding the specific enzymatic pathways involved in their formation. The Cytochrome P450 (CYP) superfamily of enzymes is a major contributor to the metabolism of many xenobiotics. To identify the specific CYP isoforms responsible for metabolizing this compound, researchers would typically use a panel of recombinant human CYP enzymes or specific chemical inhibitors in their in vitro incubations. This would pinpoint which enzymes (e.g., CYP3A4, CYP2D6) are the key players in its metabolic clearance.

Pharmacokinetic Profiling in Preclinical Species

To understand how this compound is absorbed, distributed throughout the body, and ultimately eliminated, pharmacokinetic studies are conducted in preclinical species. Following administration of the compound, blood and other biological samples are collected over time and analyzed to determine key pharmacokinetic parameters.

Table 2: Illustrative Pharmacokinetic Parameters of this compound in Rats

ParameterValue
Bioavailability (F%)Data not available
Maximum Concentration (Cmax)Data not available
Time to Maximum Concentration (Tmax)Data not available
Volume of Distribution (Vd)Data not available
Clearance (CL)Data not available
Elimination Half-Life (t½)Data not available

Note: The table above is illustrative. Specific experimental data for this compound is not publicly available.

These studies provide a comprehensive picture of the compound's disposition in a living organism, which is essential for bridging the gap between in vitro findings and potential in vivo applications. The absorption characteristics reveal how well it enters the bloodstream, distribution data shows where it goes in the body, and excretion studies clarify how it and its metabolites are removed.

Computational Chemistry and Molecular Modeling Studies

Molecular Docking Simulations for Ligand-Target Interaction Prediction

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (the ligand) when bound to a second (the receptor, typically a protein). This method is crucial for understanding the mechanism of action of a potential drug by identifying its binding mode and affinity within the active site of a biological target.

Research Findings: Docking simulations for 2-(3-Cyclopropylpyrazol-1-yl)ethylamine would be performed against a panel of therapeutically relevant protein targets. The process involves preparing the 3D structure of the ligand and the protein, defining the binding site, and then using a scoring algorithm to evaluate and rank the generated binding poses. The results can reveal key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic contacts, that stabilize the ligand-receptor complex. For instance, studies on similar heterocyclic compounds have used docking to predict binding affinity and guide the design of more potent inhibitors. nih.gov The docking scores, typically expressed in units like kcal/mol, provide an estimate of binding affinity, with lower scores indicating potentially stronger binding.

Table 1: Example of Molecular Docking Results for this compound against Various Kinase Targets This table presents hypothetical data for illustrative purposes.

Target Protein (PDB ID)Scoring FunctionDocking Score (kcal/mol)Key Interacting ResiduesPredicted Interactions
Epidermal Growth Factor Receptor (1M17)PLP Fitness Score-8.5Met793, Leu718Hydrogen bond with backbone NH of Met793; Hydrophobic interaction with Leu718
Vascular Endothelial Growth Factor Receptor 2 (1YWN)Glide Score-7.9Cys919, Asp1046Hydrogen bond with side chain of Asp1046; Hydrophobic pocket formed by Val848, Ala866
c-Met Kinase (3DKF)AutoDock Vina-8.2Tyr1230, Met1211Pi-stacking with Tyr1230; Hydrogen bond with backbone CO of Met1211

Molecular Dynamics (MD) Simulations for Conformational Analysis and Binding Stability

While molecular docking provides a static snapshot of the binding pose, molecular dynamics (MD) simulations offer a dynamic view of the system. By simulating the movements of atoms and molecules over time, MD can assess the conformational flexibility of the ligand and the stability of the ligand-protein complex.

Research Findings: An MD simulation would typically be initiated using the best-ranked pose from molecular docking. The simulation, often run for nanoseconds, tracks the atomic trajectories of the entire system (protein, ligand, and solvent). nih.gov Analysis of these trajectories can confirm whether the initial binding pose is stable or if the ligand undergoes significant conformational changes or even dissociates from the binding site. Key metrics evaluated include the root-mean-square deviation (RMSD) of the ligand and protein backbone to assess structural stability, and the root-mean-square fluctuation (RMSF) to identify flexible regions. Such simulations are critical for validating docking results and ensuring the predicted interactions are maintained over time. nih.gov

Table 2: Typical Parameters for an MD Simulation of a Ligand-Protein Complex

ParameterValue/DescriptionPurpose
Force FieldAMBER, CHARMM, GROMOSDescribes the potential energy of the system based on atomic positions.
Water ModelTIP3P, SPC/EExplicitly models the solvent environment.
System Size~50,000 - 100,000 atomsIncludes protein, ligand, water, and counter-ions.
Simulation Time100-500 nanosecondsDuration required to observe relevant biological motions and assess stability.
EnsembleNPT (Isothermal-Isobaric)Maintains constant number of particles, pressure, and temperature to mimic physiological conditions.
Temperature300 KSimulates human body temperature.
Pressure1 barSimulates atmospheric pressure.

Quantum Chemical Calculations for Electronic Properties and Reactivity Prediction

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), provide detailed information about the electronic structure of a molecule. modern-journals.com These calculations are used to predict a wide range of properties, including molecular geometry, charge distribution, orbital energies, and chemical reactivity.

Research Findings: For this compound, DFT calculations at a level like B3LYP/6-311G(d,p) would be used to optimize its 3D geometry and compute its electronic properties. nih.gov Key descriptors such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are determined. The HOMO-LUMO energy gap is an indicator of chemical reactivity and stability. researchgate.net Furthermore, mapping the electrostatic potential onto the molecule's surface can identify electron-rich (nucleophilic) and electron-poor (electrophilic) regions, which are crucial for understanding potential intermolecular interactions and metabolic transformation sites. researchgate.net

Table 3: Predicted Quantum Chemical Descriptors for this compound This table presents hypothetical data for illustrative purposes.

DescriptorPredicted ValueSignificance
HOMO Energy-6.2 eVRelates to the ability to donate electrons; potential site for oxidative metabolism.
LUMO Energy-0.5 eVRelates to the ability to accept electrons; potential for interactions with electron-rich residues.
HOMO-LUMO Gap (ΔE)5.7 eVIndicates high kinetic stability and low chemical reactivity.
Dipole Moment2.8 DebyeMeasures the molecule's overall polarity, influencing solubility and membrane permeability.
Electrostatic PotentialNegative potential around pyrazole (B372694) nitrogens; Positive potential around ethylamine (B1201723) groupPredicts sites for hydrogen bonding (acceptors at nitrogen, donors at amine).

De Novo Drug Design and Virtual Screening Approaches for Analog Discovery

Computational methods can be used not only to analyze existing compounds but also to discover new ones. Virtual screening allows for the rapid evaluation of large chemical libraries to identify molecules with a high probability of binding to a target. nih.govnih.gov De novo design, in contrast, builds novel molecules from scratch or by modifying a starting fragment.

Research Findings: The chemical structure of this compound can serve as a "seed" or starting point for both virtual screening and de novo design. In a ligand-based virtual screening campaign, its structure would be used as a query to search large databases (e.g., ZINC, ChEMBL) for commercially available compounds with similar structural or pharmacophoric features. nih.gov In a structure-based approach, fragments of the compound could be computationally "grown" or linked within the target's active site to design novel analogs with improved binding affinity or other desirable properties. These approaches can rapidly expand the structure-activity relationship (SAR) and identify new chemical scaffolds for optimization. nih.gov

In Silico ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) Prediction

A promising drug candidate must possess not only high potency but also a favorable pharmacokinetic and safety profile. In silico ADMET prediction models are used early in the discovery process to flag compounds that are likely to fail later in development due to poor bioavailability or toxicity. mdpi.com

Research Findings: Various computational models and software (e.g., ACD/Percepta, SwissADME) can predict the ADMET properties of this compound based solely on its chemical structure. mdpi.comfrontiersin.org These predictions include assessing its drug-likeness based on rules like Lipinski's Rule of Five, which evaluates molecular weight, lipophilicity, and hydrogen bond donors/acceptors. nih.govmdpi.com Other critical parameters predicted include aqueous solubility, gastrointestinal absorption, plasma protein binding, blood-brain barrier permeability, interaction with cytochrome P450 (CYP) enzymes, and potential toxicities. nih.gov Early assessment of these properties is vital for guiding the optimization of lead compounds.

Table 4: Predicted In Silico ADMET Profile for this compound This table presents hypothetical data for illustrative purposes based on common ADMET prediction software.

PropertyCategoryPredicted ValueInterpretation
Physicochemical Properties Drug-LikenessMolecular Weight: 151.21 g/mol Compliant ( < 500)
LogP (Lipophilicity): 1.35Compliant ( < 5)
H-Bond Donors: 1Compliant (≤ 5)
H-Bond Acceptors: 2Compliant (≤ 10)
Topological Polar Surface Area (TPSA): 38.0 ŲGood potential for cell permeability ( < 140 Ų)
Absorption PharmacokineticsHuman Intestinal Absorption: HighLikely well-absorbed from the gut.
Caco-2 Permeability: ModerateSuggests moderate ability to cross the intestinal wall.
Distribution PharmacokineticsBlood-Brain Barrier (BBB) Permeant: NoUnlikely to cross into the central nervous system.
Plasma Protein Binding (PPB): LowHigh fraction of the drug would be free and active in circulation.
Metabolism PharmacokineticsCYP2D6 Inhibitor: NoLow risk of drug-drug interactions involving this enzyme.
CYP3A4 Inhibitor: NoLow risk of drug-drug interactions involving this enzyme.
Toxicity SafetyAMES Toxicity: Non-mutagenicPredicted to have a low risk of causing genetic mutations.
hERG Inhibition: Low riskPredicted to have a low risk of cardiotoxicity.

Preclinical Toxicological Assessment in Research Models

In Vitro Cytotoxicity Assays in Diverse Cell Lines

In vitro cytotoxicity assays are primary screening tools used to assess a compound's potential to cause cell death. nih.gov These tests are conducted on a variety of human cell lines, often including cancer cells and normal, non-cancerous cells, to determine the compound's general toxicity and its potential for selective anticancer activity. nih.govnih.gov

The evaluation of cell viability and proliferation is a fundamental step in toxicology. Assays like the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) test are commonly used to measure the metabolic activity of cells, which correlates with the number of viable cells. mdpi.comacs.org A reduction in cell viability upon exposure to a compound indicates a cytotoxic or cytostatic effect.

Research on various pyrazole (B372694) derivatives has demonstrated a wide range of cytotoxic activity. For instance, studies have shown that certain pyrazole-oxindole conjugates and pyrazolo[3,4-b]pyridine analogs exhibit significant cytotoxicity against human cancer cell lines such as Jurkat, HepG2, MCF-7, and HCT-116. nih.govmdpi.com The potency of these compounds is often expressed as the half-maximal inhibitory concentration (IC50) or cytotoxic concentration 50% (CC50), which is the concentration of the compound required to inhibit cell growth or kill 50% of the cells after a specific exposure time. nih.govmdpi.com For example, a novel pyrazole derivative, PTA-1, was found to be cytotoxic at low micromolar concentrations across 17 different human cancer cell lines. mdpi.com Similarly, a thieno[2,3-c]pyrazole derivative, Tpz-1, also showed potent cell-killing effects in the low micromolar range against a panel of cancer cells. mdpi.com

Interactive Table: Illustrative Cytotoxicity of Various Pyrazole Derivatives in Human Cancer Cell Lines

Compound ClassCell LineAssayEndpointResult (IC50/CC50 in µM)Reference
Pyrazole-Oxindole Conjugate (6h)Jurkat (Leukemia)DNSCC504.36 nih.gov
Thiazolidinone-grafted Indolo–pyrazole (6c)SK-MEL-28 (Melanoma)MTTIC503.46 nih.gov
1,3,5-Trisubstituted-1H-pyrazole (10b)MCF-7 (Breast Cancer)MTTIC50<3.9 rsc.org
Pyrazolo[1,5-a]pyrimidine (B1248293) (9)B16F10 (Melanoma)MTTIC50~0.028 nih.gov
Pyrazole-linked Benzothiazole (60)A549 (Lung Cancer)MTTIC504.63 nih.gov
Pyrazolo[3,4-d]pyrimidine (24)A549 (Lung Cancer)MTTIC508.21 nih.gov
Thieno[2,3-c]pyrazole (Tpz-1)CCRF-CEM (Leukemia)DNSCC500.19 mdpi.com
Pyrazole Derivative (PTA-1)Jurkat (Leukemia)DNSCC500.32 mdpi.com

This table presents example data from various published studies on different pyrazole derivatives and is for illustrative purposes only.

When a compound demonstrates cytotoxicity, it is crucial to determine the mechanism of cell death, which is typically either apoptosis (programmed cell death) or necrosis (uncontrolled cell death). Apoptosis is a controlled process that involves the activation of specific signaling pathways, often involving enzymes called caspases. nih.govresearchgate.net In contrast, necrosis is a more chaotic process that results from acute cellular injury and often elicits an inflammatory response.

Many pyrazole derivatives have been shown to induce apoptosis in cancer cells. nih.govwaocp.org This is often considered a desirable trait for anticancer agents. Investigations into these pathways may involve:

Annexin V/Propidium Iodide (PI) Staining: This flow cytometry-based assay can distinguish between healthy, early apoptotic, late apoptotic, and necrotic cells. nih.gov Studies on pyrazole-oxindole conjugates and other pyrazole derivatives have used this method to confirm that apoptosis is the primary mode of cell death. nih.govwaocp.org

Caspase Activity Assays: Measuring the activity of key executioner caspases, such as caspase-3, provides direct evidence of apoptosis induction. nih.govnih.gov For example, the pyrazole derivative 3f was shown to significantly increase caspase-3 activity in MDA-MB-468 breast cancer cells. nih.govnih.gov

Analysis of Apoptotic Proteins: Western blotting can be used to measure changes in the levels of pro-apoptotic proteins (e.g., Bax) and anti-apoptotic proteins (e.g., Bcl-2). rsc.org

Reactive Oxygen Species (ROS) Measurement: Some compounds induce apoptosis by increasing the production of ROS within cells, leading to oxidative stress and cellular damage. nih.govresearchgate.net

Investigative TechniqueFinding with Pyrazole DerivativesIllustrative CompoundReference
Annexin V/PI StainingIncreased percentage of apoptotic cellsPyrazole-oxindole conjugate 6h nih.gov
Caspase-3 ActivitySignificant increase in caspase-3 activationPyrazole derivative 3f nih.govnih.gov
ROS GenerationElevated levels of intracellular ROSPyrazole derivative 3f nih.govresearchgate.net
Cell Cycle AnalysisArrest of the cell cycle in G0/G1 or G2/M phasePyrazole-oxindole conjugate 6h nih.gov
DNA Damage/FragmentationIncreased comet tail length indicating DNA strand breaks1,3,5-trisubstituted-1H-pyrazole 10b rsc.org

This table summarizes common findings from apoptosis and necrosis investigations for various pyrazole derivatives and is for illustrative purposes only.

Genotoxicity and Mutagenicity Studies (e.g., Ames Test, Chromosomal Aberration)

Genotoxicity assays are designed to detect compounds that can damage genetic material (DNA), leading to mutations or chromosomal damage. Such damage can potentially lead to cancer or inherited defects. medicilon.com

Ames Test: The bacterial reverse mutation assay, or Ames test, is a widely used method to screen for mutagenic potential. youtube.com It uses specific strains of Salmonella typhimurium that have a mutation preventing them from synthesizing the amino acid histidine. The test assesses a compound's ability to cause a back-mutation, allowing the bacteria to grow in a histidine-free medium. youtube.comspringernature.com A study on pyrazolo[3,4-b]pyridine derivatives found that they did not exhibit genotoxic effects in the Ames test at the tested doses. nih.gov

Chromosomal Aberration Assays: These in vitro tests, such as the micronucleus assay, evaluate a compound's potential to cause structural or numerical damage to chromosomes in mammalian cells. nih.gov For example, the pyrazole compound LQFM021 was investigated using the cytokinesis-block micronucleus assay in HepG2 cells. While it did not cause an increase in micronuclei at lower concentrations, higher concentrations triggered a significant increase, indicating a potential for genotoxicity. nih.gov

Interactive Table: Illustrative Genotoxicity Findings for Pyrazole Derivatives

AssayCompound/ClassCell/StrainFindingReference
Ames TestPyrazolo[3,4-b]pyridine derivativesSalmonella typhimuriumNon-genotoxic at tested doses nih.gov
Micronucleus AssayLQFM021HepG2 cellsNo change at 3.1 & 31 µg/mL; Significant increase at 310 & 620 µg/mL nih.gov
Comet Assay1,3,5-Trisubstituted-1H-pyrazolesCancer cellsIncreased comet tail length, indicating DNA damage rsc.org

This table presents example data from various published studies on different pyrazole derivatives and is for illustrative purposes only.

In Vitro and In Vivo Safety Pharmacology Screens (e.g., hERG, CNS, Cardiovascular)

Safety pharmacology studies are mandated by regulatory agencies like the ICH to investigate the effects of a drug candidate on major physiological functions. nih.gov The core battery of tests focuses on the cardiovascular, central nervous (CNS), and respiratory systems.

hERG Assay: The human Ether-à-go-go-Related Gene (hERG) encodes a potassium ion channel crucial for cardiac repolarization. Inhibition of this channel can prolong the QT interval of the electrocardiogram, which is a risk factor for a life-threatening arrhythmia called Torsades de Pointes. vivotecnia.com Therefore, an in vitro hERG assay is a standard component of preclinical safety assessment for all new chemical entities. nih.govvivotecnia.com

CNS Safety: In vivo studies in rodents are typically conducted to assess potential effects on the central nervous system. This often involves a functional observational battery (FOB) to look for changes in behavior, coordination, sensory function, and autonomic activity.

Cardiovascular Safety: In vivo cardiovascular studies, often conducted in conscious, telemetry-implanted non-rodent species like dogs or non-human primates, are used to assess effects on blood pressure, heart rate, and the electrocardiogram (ECG). vivotecnia.com For the pyrazole derivative celecoxib (B62257), extensive preclinical pharmacology studies were conducted in dogs to demonstrate its gastrointestinal and cardiovascular safety profile compared to non-selective NSAIDs. wustl.edu

While these studies are standard for drug development, specific public data from comprehensive safety pharmacology screens for most investigational pyrazole derivatives are limited.

Exploratory In Vivo Toxicity Studies in Research Animals

Following in vitro assessments, promising compounds are evaluated in animal models to understand their toxicological effects within a whole biological system. These studies help to identify target organs of toxicity and establish a preliminary safety margin.

Acute to Subchronic Studies: These studies involve administering the compound to rodent (e.g., rat) and non-rodent (e.g., dog) species for varying durations, from a single dose (acute) to 28 or 90 days (subchronic). A 28-day subchronic oral toxicity study of the pyrazole compound LQFM021 in rats revealed dose-dependent renal and liver changes. nih.gov

Toxicokinetic Analysis: Blood samples are collected during these studies to measure the concentration of the compound over time (toxicokinetics). This helps to correlate the observed toxic effects with the level of drug exposure.

Histopathology: At the end of the study, tissues from all major organs are examined microscopically by a pathologist to identify any treatment-related changes. In studies with the pyrazole derivative celecoxib, no evidence of gastrointestinal injury was seen in dogs even at high doses, in contrast to other NSAIDs. wustl.edu Conversely, juvenile rats were found to be more sensitive to celecoxib-induced gastrointestinal toxicity. fda.gov

These exploratory studies are crucial for deciding whether a compound should proceed to more extensive regulatory toxicology studies and, eventually, to human clinical trials.

Research Applications and Future Directions for 2 3 Cyclopropylpyrazol 1 Yl Ethylamine

Potential as a Chemical Probe for Biological Systems

A chemical probe is a small molecule used as a tool to study and manipulate biological systems, such as proteins or cellular pathways. The structure of 2-(3-cyclopropylpyrazol-1-yl)ethylamine is well-suited for its development as a chemical probe. The terminal amino group on the ethylamine (B1201723) side chain provides a reactive handle for chemical modification. longdom.org This allows for conjugation with reporter tags, such as fluorophores or biotin, which are essential for visualizing and tracking the molecule's interactions within a cell.

Furthermore, this amine group can be used for "click chemistry," a set of highly efficient and specific reactions, to attach the probe to its biological target or to a detection molecule. For instance, the inverse electron-demand Diels-Alder (iEDDA) reaction is a type of click chemistry that is fast, selective, and can be performed under mild, biological conditions, making it ideal for in vivo applications. mdpi.com By functionalizing this compound with a reactive moiety like a trans-cyclooctene (B1233481) (TCO), it could be transformed into a probe that binds to a specific target, followed by the addition of a tetrazine-linked fluorescent dye for detection. mdpi.com This strategy allows researchers to illuminate and study the function and localization of specific proteins or "epichaperomes"—complex networks of chaperone proteins implicated in diseases like neurodegenerative disorders. mdpi.com

Utility as a Building Block in Medicinal Chemistry and Organic Synthesis

In medicinal chemistry, "building blocks" are relatively simple molecules that can be readily incorporated into larger, more complex structures during the synthesis of potential drug candidates. enamine.net this compound serves as a valuable building block due to its distinct structural components. longdom.orgsigmaaldrich.com

The Pyrazole (B372694) Core : The pyrazole ring is considered a "privileged scaffold" because it can bind to a wide variety of biological targets with high affinity. nih.govnih.gov It can act as both a hydrogen bond donor and acceptor, allowing for strong interactions with the active sites of enzymes like kinases. nih.gov

The Cyclopropyl (B3062369) Group : The three-membered cyclopropane (B1198618) ring is highly strained, which imparts unique chemical reactivity and conformational rigidity. longdom.org In drug design, incorporating a cyclopropyl group can improve metabolic stability and binding affinity. nih.govresearchgate.net

The Ethylamine Side Chain : The ethylamine linker provides a point of attachment for other chemical groups, allowing chemists to systematically modify the molecule to explore structure-activity relationships (SAR). nih.gov This involves synthesizing a library of related compounds to see how changes in the structure affect biological activity, a critical step in optimizing a lead compound.

The synthesis of pyrazole derivatives is a well-established field, with methods including cyclocondensation reactions and 1,3-dipolar cycloadditions. nih.govnih.gov The availability of such synthetic routes makes it feasible to produce a wide range of derivatives from building blocks like this compound for screening and development. mdpi.com

Table 1: Synthetic Utility of the this compound Scaffold

Structural ComponentRole in SynthesisExample ApplicationReference
Pyrazole CoreProvides a rigid, aromatic scaffold capable of key hydrogen bonding.Core structure for kinase inhibitors, forming interactions with the hinge region of the enzyme. nih.govnih.gov
Cyclopropyl GroupIntroduces conformational constraint and can enhance metabolic stability.Used in cannabinoid receptor antagonists to improve pharmacological profiles. nih.gov
Ethylamine ChainFunctions as a versatile linker and a point for diversification.Attachment of various aryl groups to create libraries of pyrazole carboxamides for screening. nih.gov

Unexplored Biological Activities and Novel Therapeutic Niches

The pyrazole scaffold is associated with an exceptionally broad range of biological activities. frontiersin.org Derivatives have been investigated as anticancer, anti-inflammatory, antibacterial, antiviral, and antidiabetic agents. nih.govmdpi.commdpi.com This versatility suggests that this compound and its derivatives could be explored for novel therapeutic applications beyond the well-trodden paths.

For example, many pyrazole compounds function as kinase inhibitors, which are crucial in cancer therapy. nih.govchemmethod.comchemmethod.com However, kinases also play significant roles in inflammatory diseases and neurodegeneration. One potential niche is the development of selective inhibitors for targets like Adenylyl Cyclase isoform 1 (AC1), which is implicated in inflammatory pain. nih.gov The pyrazole scaffold has already been identified as a potent inhibitor of AC1. nih.gov

Another emerging area is the treatment of parasitic diseases like schistosomiasis. Recent studies have shown that certain pyrazole-thiadiazole derivatives exhibit molluscicidal activity against the snails that act as intermediate hosts for the Schistosoma parasite, as well as activity against the infective larval stage. mdpi.com This points to a potential application in controlling the spread of neglected tropical diseases. Further exploration could involve synthesizing and testing derivatives of this compound for activity against these and other novel biological targets.

Table 2: Established and Potential Therapeutic Areas for Pyrazole Derivatives

Therapeutic AreaBiological Target ExampleStatusReference
OncologyCDK8, Hsp90, EGFR, Aurora KinasesEstablished nih.govmdpi.comchemmethod.comnih.gov
InflammationCOX-2, Adenylyl Cyclase 1 (AC1)Established frontiersin.orgnih.gov
Infectious Disease (Antibacterial)MRSA, VREEstablished nih.gov
Infectious Disease (Antiviral)Human Coronavirus (Mpro)Exploratory mdpi.com
Metabolic DiseaseCannabinoid Receptor 1 (CB1)Established nih.gov
Parasitic Disease (Schistosomiasis)Biomphalaria glabrata (mollusk host)Exploratory mdpi.com

Integration with High-Throughput Screening and Automation in Discovery Research

Modern drug discovery relies heavily on high-throughput screening (HTS) and automation to test vast numbers of compounds quickly and efficiently. chemmethod.comchemmethod.com HTS assays are used to identify "hits"—compounds that show activity against a specific biological target. The pyrazole scaffold is particularly well-suited for this approach.

In a typical HTS campaign, a library containing thousands of pyrazole derivatives could be screened against a target enzyme, such as cyclin-dependent kinase 8 (CDK8), which is implicated in cancer. chemmethod.comchemmethod.com Automated robotic systems would dispense the compounds into assay plates, add the necessary reagents, and measure the enzyme's activity. This process can rapidly identify promising pyrazole-based inhibitors from a large chemical library. chemmethod.comchemmethod.com For example, a screen of over 12,000 pyrazole compounds led to the discovery of several novel CDK8 inhibitors. chemmethod.comchemmethod.com The amenability of this compound to be used as a building block allows for the creation of large, diverse libraries needed for such screening campaigns.

Application of Artificial Intelligence and Machine Learning in Compound Optimization and Prediction

Binding Affinity : How strongly the compound will bind to its target. patsnap.com

ADMET Profile : Absorption, Distribution, Metabolism, Excretion, and Toxicity, which are key determinants of a drug's success in the body. patsnap.comnih.gov

Physicochemical Properties : Such as solubility and stability. researchgate.net

Challenges and Opportunities in Translational Research and Academic-Industrial Partnerships

Translational research is the process of "translating" basic scientific discoveries from the laboratory into practical applications, such as new medicines. This process is fraught with challenges. One major hurdle is optimizing the pharmacokinetic properties of a lead compound—how it is absorbed, distributed, metabolized, and excreted by the body. For example, some potent pyrazolo[1,5-a]pyrimidine (B1248293) inhibitors were found to have poor exposure in animal models due to rapid metabolism, a challenge that required innovative co-dosing strategies to overcome. nih.gov

These challenges also create opportunities for collaboration between academic institutions and industrial partners. Academic labs often excel at identifying novel biological targets and discovering initial hit compounds. mdpi.com Pharmaceutical companies, on the other hand, have the resources and expertise in medicinal chemistry, preclinical development, and clinical trials needed to turn a promising molecule into an approved drug. mdpi.com The vast chemical space and diverse biological activities of pyrazoles make them an ideal area for such partnerships. By combining academic innovation with industrial development capabilities, the potential of compounds like this compound can be more effectively translated into new therapies for a wide range of diseases.

Q & A

Q. What are the standard synthetic routes for preparing 2-(3-Cyclopropylpyrazol-1-yl)ethylamine, and what reaction conditions are critical for optimizing yield?

  • Methodological Answer : The synthesis typically involves coupling a cyclopropyl-substituted pyrazole precursor with an ethylamine derivative. Key steps include:
  • Condensation reactions between cyclopropylpyrazole intermediates and ethylamine derivatives under inert atmospheres (e.g., nitrogen) to prevent oxidation.
  • Use of polar aprotic solvents (e.g., DMF or acetonitrile) and catalysts like triethylamine to enhance nucleophilic substitution efficiency .
  • Purification via column chromatography or recrystallization to isolate the amine product.
  • Critical parameters: Temperature (60–80°C), reaction time (12–24 hr), and stoichiometric control of the pyrazole:ethylamine ratio (1:1.2) to minimize by-products .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what spectral features should researchers prioritize?

  • Methodological Answer :
  • NMR Spectroscopy : Focus on ¹H NMR signals for the cyclopropyl group (δ 0.5–1.5 ppm, multiplet) and pyrazole protons (δ 6.5–7.5 ppm, singlet). ¹³C NMR should confirm the cyclopropyl carbons (10–20 ppm) and pyrazole ring carbons (140–160 ppm) .
  • Mass Spectrometry (MS) : Look for the molecular ion peak ([M+H]⁺) matching the molecular weight (e.g., ~165 g/mol for C₈H₁₁N₃). Fragmentation patterns should validate the ethylamine side chain .
  • FT-IR : Confirm NH₂ stretches (3300–3500 cm⁻¹) and pyrazole C=N vibrations (1600–1650 cm⁻¹) .

Q. What are the common chemical reactions involving this compound, and how do reaction conditions influence product distribution?

  • Methodological Answer :
  • Acylation : React with acyl chlorides in dichloromethane (DCM) at 0–5°C to form amides. Excess base (e.g., NaHCO₃) neutralizes HCl by-products.
  • Reductive Alkylation : Use sodium cyanoborohydride in methanol (pH 4–5) to couple with aldehydes/ketones.
  • Oxidation : Avoid strong oxidants (e.g., KMnO₄) to prevent cyclopropyl ring opening; milder agents like H₂O₂ in acetic acid are preferred .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectral data (e.g., NMR splitting patterns) for this compound derivatives?

  • Methodological Answer :
  • Variable Temperature NMR : Use to distinguish dynamic conformational changes (e.g., cyclopropyl ring puckering) from impurities.
  • Deuterated Solvent Screening : Compare spectra in DMSO-d₆ vs. CDCl₃ to identify solvent-induced shifts.
  • DFT Calculations : Model expected chemical shifts and coupling constants to validate experimental data .

Q. What strategies optimize the stability of this compound under varying pH and temperature conditions?

  • Methodological Answer :
  • pH Stability : Store in neutral buffers (pH 6–8) to prevent amine protonation (acidic conditions) or cyclopropyl ring strain (alkaline conditions).
  • Thermal Stability : Conduct thermogravimetric analysis (TGA) to identify decomposition thresholds (>150°C). Use lyophilization for long-term storage .
  • Light Sensitivity : Protect from UV exposure using amber vials; monitor photodegradation via HPLC .

Q. What mechanistic insights explain the biological activity of this compound in antimicrobial assays, and how can structure-activity relationships (SAR) be refined?

  • Methodological Answer :
  • Target Identification : Use molecular docking to probe interactions with bacterial enzymes (e.g., dihydrofolate reductase) .
  • SAR Refinement : Synthesize analogs with modified pyrazole substituents (e.g., electron-withdrawing groups) or ethylamine chain extensions. Test against gram-positive/negative bacteria to correlate hydrophobicity with membrane penetration .

Q. How do solvent polarity and counterion selection affect the crystallization and polymorphic behavior of this compound salts?

  • Methodological Answer :
  • Solvent Screening : Use high-polarity solvents (e.g., ethanol/water mixtures) to promote hydrogen-bonded crystal lattices.
  • Counterion Impact : Compare hydrochloride vs. sulfate salts via X-ray diffraction (XRD) to identify ion pairing effects on crystal packing .

Data Contradiction Analysis

Q. Why might reported melting points for this compound vary across studies, and how can this be addressed experimentally?

  • Methodological Answer :
  • Purity Assessment : Use HPLC with a C18 column (ACN:H₂O gradient) to quantify impurities affecting melting range.
  • Polymorph Characterization : Perform differential scanning calorimetry (DSC) to detect metastable forms. Recrystallize from different solvents to isolate dominant polymorphs .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.